Product packaging for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one(Cat. No.:CAS No. 300801-52-9)

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Cat. No.: B120241
CAS No.: 300801-52-9
M. Wt: 249.33 g/mol
InChI Key: BGVLELSCIHASRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a Clk inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2S B120241 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one CAS No. 300801-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017396
Record name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300801-52-9
Record name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 719277-26-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, commonly known as TG003, is a potent and selective, ATP-competitive inhibitor of the CDC-like kinase (Clk) family.[1][2][3][4][5] With CAS Number 719277-26-6, this small molecule has emerged as a critical tool in the study of alternative splicing, a fundamental process in gene expression.[2][5] Dysregulation of alternative splicing is implicated in numerous diseases, including various cancers and neurodegenerative disorders, making TG003 a valuable compound for both basic research and therapeutic development.[2]

This technical guide provides an in-depth overview of TG003, including its chemical properties, mechanism of action, experimental protocols, and the key signaling pathways it modulates.

Chemical and Physical Properties

TG003 is a benzothiazole derivative with the molecular formula C13H15NO2S and a molecular weight of approximately 249.33 g/mol .[1][6][7] It typically appears as a yellow solid and is soluble in DMSO and ethanol.[2] For experimental use, it can be dissolved in DMSO to a concentration of 100 mM and in ethanol to 75 mM.[2]

PropertyValueSource
CAS Number 719277-26-6[1][6][7]
Alternate CAS 300801-52-9[1][6]
Molecular Formula C13H15NO2S[1][6][7]
Molecular Weight 249.33 g/mol [1]
Appearance Yellow solid[2]
Solubility Soluble to 100 mM in DMSO and 75 mM in ethanol[2]
Storage Store at -20°C[2]

Mechanism of Action

TG003 exerts its biological effects primarily through the inhibition of the Clk family of kinases, particularly Clk1 and Clk4, with reported IC50 values in the low nanomolar range.[3][5] It also shows inhibitory activity against DYRK1A/B.[3] The mechanism of inhibition is ATP-competitive, meaning TG003 binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates.[3]

The primary substrates of Clk kinases are serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[2][3] By phosphorylating SR proteins, Clks control their subnuclear localization and their ability to bind to splicing enhancers and silencers on pre-mRNA, thereby influencing the selection of splice sites.

Inhibition of Clk activity by TG003 leads to a reduction in the phosphorylation of SR proteins.[2] This hypo-phosphorylation state alters the activity of SR proteins, leading to changes in alternative splicing patterns of numerous genes. This modulation of alternative splicing is the basis for the observed cellular effects of TG003, which include impacts on cell proliferation, apoptosis, and differentiation.[2]

Signaling Pathway

The signaling pathway modulated by TG003 involves the Clk-mediated regulation of alternative splicing. This process is crucial for generating proteomic diversity from a single gene and is tightly regulated.

Clk_Signaling_Pathway cluster_nucleus Nucleus Clk1_4 Clk1/Clk4 SR_Proteins SR Proteins (unphosphorylated) Clk1_4->SR_Proteins phosphorylates SR_Proteins_P SR Proteins (phosphorylated) Splicing_Machinery Splicing Machinery SR_Proteins_P->Splicing_Machinery activates Pre_mRNA Pre-mRNA Pre_mRNA->Splicing_Machinery Alternative_Splicing Alternative Splicing Splicing_Machinery->Alternative_Splicing mRNA_isoforms mRNA Isoforms Alternative_Splicing->mRNA_isoforms TG003 TG003 TG003->Clk1_4 inhibits

Caption: Clk-mediated regulation of alternative splicing and its inhibition by TG003.

Experimental Protocols

This section provides detailed methodologies for key experiments involving TG003.

In Vitro Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of TG003 on Clk activity.

Objective: To quantify the inhibition of a specific kinase (e.g., Clk1, Clk4) by TG003 in a cell-free system.

Materials:

  • Recombinant active kinase (e.g., Clk1, Clk4)

  • Kinase substrate (e.g., a synthetic peptide derived from an SR protein)

  • TG003 stock solution (in DMSO)

  • ATP (radiolabeled [γ-32P]ATP for radiometric assays, or non-radiolabeled for other detection methods)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or plate reader (depending on the assay format)

Procedure:

  • Prepare serial dilutions of TG003 in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a 96-well plate, add the diluted TG003 or control solutions.

  • Add the recombinant kinase and the kinase substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For other assay formats (e.g., fluorescence-based), follow the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each TG003 concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TG003 concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Alternative Splicing

This protocol describes how to assess the effect of TG003 on the alternative splicing of a target gene in cultured cells.

Objective: To determine the change in the ratio of different splice isoforms of a gene of interest upon treatment with TG003.

Materials:

  • Cultured cells (e.g., HeLa, PC-3)

  • Cell culture medium and supplements

  • TG003 stock solution (in DMSO)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the alternative splicing event of interest

  • Taq polymerase and PCR reagents

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of TG003 or a vehicle control (DMSO) for a specific duration (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the alternatively spliced exon. This will amplify both splice isoforms.

  • Separate the PCR products by agarose gel electrophoresis.

  • Visualize the bands using a gel documentation system and quantify the intensity of each band corresponding to the different splice isoforms.

  • Calculate the ratio of the splice isoforms for each treatment condition and compare it to the control to determine the effect of TG003 on alternative splicing.

Experimental_Workflow_Splicing_Assay start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with TG003 or Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR with Splice-Specific Primers cdna_synthesis->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Quantification of Splice Isoforms gel->analysis end End analysis->end

Caption: Workflow for analyzing the effect of TG003 on alternative splicing.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of TG003 against various kinases.

Table 1: Inhibitory Activity of TG003 against Clk Family Kinases

KinaseIC50 (nM)Reference
mClk120[3]
mClk2200[3]
mClk3>10,000[3]
mClk415[3]

Table 2: Inhibitory Activity of TG003 against Other Kinases

KinaseIC50 (nM)Reference
DYRK1A24[3]
DYRK1B34[3]

Conclusion

This compound (TG003) is a powerful research tool for investigating the roles of Clk kinases and the regulation of alternative splicing. Its high potency and selectivity make it an invaluable asset for dissecting the molecular mechanisms underlying various diseases and for exploring novel therapeutic strategies targeting splicing dysregulation. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important chemical probe.

References

An In-depth Technical Guide to the Molecular Structure of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, a compound of significant interest in cellular biology and drug discovery. Also known by its synonym TG003, this small molecule is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family, playing a crucial role in the regulation of mRNA splicing. This document consolidates available data on its chemical identity, physicochemical properties, and mechanism of action, presenting it in a format tailored for researchers and drug development professionals.

Molecular Identity and Structure

This compound is a benzothiazole derivative with a complex and specific stereochemistry that is crucial for its biological activity. The molecule exists as (E) and (Z) isomers, with the mixture often referred to as (E/Z)-TG003.[1]

IdentifierValue
IUPAC Name (1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Synonyms (E/Z)-TG003, TG-003
CAS Number 300801-52-9
Molecular Formula C₁₃H₁₅NO₂S
Molecular Weight 249.33 g/mol [1]
SMILES CCN1C2=CC=C(OC)C=C2S/C1=C/C(=O)C
InChI InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7+
InChIKey BGVLELSCIHASRV-NTUHNPAUSA-N

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Solubility Soluble in DMF, DMSO, and EthanolCayman Chemical
UV Absorption Maxima 215, 250, 362 nmCayman Chemical

Biological Activity and Mechanism of Action

This compound is a well-characterized, potent, and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family. These serine/threonine kinases play a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.

The inhibitory activity of TG003 is selective for specific members of the Clk family, as detailed in the table below:

Kinase TargetIC₅₀ (nM)
Clk1 20
Clk2 200
Clk4 15

By inhibiting Clk-mediated phosphorylation, TG003 prevents the proper localization and function of SR proteins, such as SF2/ASF, thereby modulating alternative splicing events. This mechanism has been shown to impact the splicing of various gene transcripts, including those involved in cellular differentiation and disease processes.

Signaling Pathway

The mechanism of action of this compound (TG003) involves the direct inhibition of Cdc2-like kinases (Clks), which disrupts the phosphorylation cascade that regulates mRNA splicing.

G Mechanism of Action of TG003 TG003 1-(3-Ethyl-5-methoxy-1,3-benzothiazol- 2-ylidene)propan-2-one (TG003) Clk Cdc2-like Kinases (Clk1, Clk2, Clk4) TG003->Clk Inhibition Phosphorylation Phosphorylation Clk->Phosphorylation Catalyzes SR_proteins Serine/Arginine-rich (SR) Proteins (e.g., SF2/ASF) SR_proteins->Phosphorylation Splicing_Regulation Regulation of Alternative Splicing Phosphorylation->Splicing_Regulation Enables mRNA pre-mRNA Splicing_Regulation->mRNA processed_mRNA Mature mRNA mRNA->processed_mRNA Splicing

Caption: Inhibition of Clk by TG003 disrupts SR protein phosphorylation and alters mRNA splicing.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not yet publicly available in full detail. The primary scientific literature indicates its discovery through extensive screening of a chemical library. However, commercial suppliers confirm the availability of analytical spectra, suggesting established synthetic and analytical procedures.

General Workflow for Synthesis and Analysis

The synthesis of benzothiazole derivatives often involves the condensation of substituted 2-aminothiophenols with appropriate carbonyl compounds or their derivatives. The subsequent analysis would follow standard organic chemistry laboratory procedures.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Structural Analysis Reactants Starting Materials (e.g., 2-amino-4-methoxyphenol, ethyl acetoacetate) Reaction Chemical Reaction (Condensation, Cyclization) Reactants->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity

Caption: A generalized workflow for the synthesis and structural elucidation of the target compound.

Spectroscopic and Analytical Data

While specific, detailed spectra are not publicly available in research publications, analytical data is available from commercial suppliers. Researchers are encouraged to request this information directly from vendors for their specific batches.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons on the benzothiazole ring, and protons of the propanone moiety.

  • ¹³C NMR: Resonances for the carbonyl carbon, carbons of the benzothiazole core, the ethyl group, the methoxy group, and the propanone side chain.

  • IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=N groups, as well as aromatic C-H and C-O stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the benzothiazole core and the side chain.

Applications in Research and Drug Development

The potent and selective inhibitory activity of this compound against Clk kinases makes it an invaluable tool for:

  • Studying the role of alternative splicing in various biological processes, including development, differentiation, and disease.

  • Investigating the pathological consequences of aberrant splicing in diseases such as cancer and neurodegenerative disorders.

  • Serving as a lead compound for the development of novel therapeutics that target the splicing machinery.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (TG003) is a cornerstone tool for researchers investigating the complex mechanisms of mRNA splicing. Its well-defined biological activity and mechanism of action provide a solid foundation for further studies aimed at elucidating the role of Clk kinases in health and disease, and for the development of next-generation therapeutics targeting RNA processing pathways. Further disclosure of detailed synthetic and analytical data from primary sources will undoubtedly accelerate research in this exciting field.

References

Unraveling the Molecular Mechanism of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003): A Potent Regulator of Alternative Splicing

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, widely known in the scientific community as TG003, has emerged as a significant pharmacological tool for investigating the intricate mechanisms of alternative splicing. This benzothiazole derivative is a potent and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family, with notable selectivity for Clk1 and Clk4. Its mechanism of action is centered on the inhibition of Clk-mediated phosphorylation of serine/arginine-rich (SR) proteins, a critical step in the regulation of spliceosome assembly and alternative splicing. By modulating the splicing of various gene transcripts, TG003 has demonstrated profound effects on cellular processes and has shown potential in diverse therapeutic areas, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanism of action of TG003, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cdc2-like Kinases and Modulation of Alternative Splicing

The primary mechanism of action of this compound (TG003) is its potent and selective inhibition of the Cdc2-like kinase (Clk) family.[1][2] Clks are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3]

SR proteins are essential splicing factors that, when phosphorylated, are recruited to the assembling spliceosome. This process is critical for the recognition of splice sites and the subsequent removal of introns. By inhibiting Clk1 and Clk4, TG003 prevents the phosphorylation of SR proteins.[1][4] This hypo-phosphorylated state of SR proteins leads to their altered sub-nuclear localization and a failure to efficiently engage with the splicing machinery. Consequently, this disrupts the normal process of alternative splicing, leading to changes in the production of different mRNA isoforms from a single gene.[2][5]

The inhibition of Clks by TG003 is ATP-competitive, with a reported Ki value of 0.01 µM for Clk1.[6] This mode of inhibition suggests that TG003 binds to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to its substrates.

Quantitative Data: Potency and Selectivity

The inhibitory activity of TG003 has been quantified against various kinases, demonstrating its high potency and selectivity for the Clk family. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

Target KinaseIC50 ValueReference
mClk120 nM[7][2][5]
hClk120 nM[1]
mClk2200 nM[1][7]
mClk3>10 µM[1][2]
mClk415 nM[1][7][5]
DYRK1A24 nM[1]
DYRK1B34 nM[1]
SRPK1No Inhibition[7]
SRPK2No Inhibition[7]
PKCNo Inhibition[7]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by TG003.

TG003_Mechanism TG003 Signaling Pathway cluster_nucleus Nucleus cluster_drug TG003 Signaling Pathway Clk1_4 Clk1 / Clk4 SR_proteins SR Proteins (unphosphorylated) Clk1_4->SR_proteins Phosphorylation p_SR_proteins SR Proteins (phosphorylated) mRNA_splicing Alternative Splicing p_SR_proteins->mRNA_splicing Promotes pre_mRNA pre-mRNA pre_mRNA->mRNA_splicing mRNA_isoforms Altered mRNA Isoforms mRNA_splicing->mRNA_isoforms TG003 TG003 TG003->Clk1_4 Inhibition

Caption: Mechanism of TG003 action in the nucleus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TG003.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of TG003 against specific kinases.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl2, 8 mM dithiothreitol, 4 mM EGTA, 1–20 µM ATP, 1 µCi of [γ-^32^P]ATP, and 1 µg of a synthetic peptide of the SF2/ASF RS domain (NH2-RSPSYGRSRSRSRSRSRSRSRSNSRSRSY-OH) as a substrate.[7]

  • Enzyme Addition: Add 0.1–1 µg of purified Clk or other target kinases to the reaction mixture.[7]

  • Inhibitor Addition: Add varying concentrations of TG003 (dissolved in DMSO) to the reaction. A DMSO control should be included.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-^32^P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each TG003 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SR Protein Phosphorylation Assay

This protocol assesses the effect of TG003 on the phosphorylation of SR proteins within a cellular context.

Methodology:

  • Cell Culture: Culture human microvascular endothelial cells (HMEC-1) in endothelial cell (EC) growth medium supplemented with 5% fetal calf serum at 37°C in a humidified incubator (5% CO2, 95% air).[8]

  • Serum Starvation: Switch the cells to EC basal medium (without fetal calf serum) for 1 hour.[8]

  • Inhibitor Pretreatment: Pretreat the cells with 10 µM TG003 or a vehicle control (DMSO) for 1 hour.[8]

  • Stimulation: Stimulate the cells with a relevant agonist (e.g., 10 ng/ml TNF-α) for a short period (e.g., 2 minutes) to induce SR protein phosphorylation.[8]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR protein antibody). A total SR protein antibody should be used as a loading control.

  • Detection and Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities to determine the relative levels of SR protein phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the effects of TG003.

TG003_Workflow Experimental Workflow for TG003 cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies cluster_invivo In Vivo Studies kinase_assay In Vitro Kinase Assay (Determine IC50) splicing_assay In Vitro Splicing Assay (β-globin pre-mRNA) cell_culture Cell Culture (e.g., HeLa, HMEC-1) tg003_treatment TG003 Treatment cell_culture->tg003_treatment sr_phos_assay SR Protein Phosphorylation Assay tg003_treatment->sr_phos_assay splicing_analysis Alternative Splicing Analysis (RT-PCR) tg003_treatment->splicing_analysis phenotypic_assay Phenotypic Assays (e.g., Proliferation, Migration) tg003_treatment->phenotypic_assay animal_model Animal Model (e.g., Xenopus, Mouse Xenograft) tg003_admin TG003 Administration animal_model->tg003_admin phenotypic_eval Phenotypic Evaluation tg003_admin->phenotypic_eval

Caption: A generalized experimental workflow for TG003.

Conclusion

This compound (TG003) is a well-characterized and highly valuable research tool for the study of alternative splicing. Its potent and selective inhibition of Clk1 and Clk4 provides a direct mechanism to modulate the phosphorylation of SR proteins and, consequently, alter splicing patterns. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Clk signaling pathway with compounds like TG003. Future investigations may focus on refining the selectivity profile of TG003 analogs and exploring their efficacy in preclinical models of diseases characterized by aberrant splicing.

References

A Technical Guide to the Quantum Yield and Photostability of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Yield and Photostability

The efficacy of a fluorescent molecule in any application, from cellular imaging to drug delivery, is fundamentally dictated by its photophysical characteristics. Among the most crucial of these are the fluorescence quantum yield (Φ_F) and photostability.

  • Quantum Yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is desirable for applications requiring bright fluorescence signals.

  • Photostability refers to the molecule's ability to withstand repeated cycles of excitation and emission without undergoing photochemical degradation, or "photobleaching". High photostability is critical for experiments that require long-term or repeated imaging.[3]

Quantitative Data Presentation

While specific quantitative data for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one is not publicly available, the following tables provide a template for how such data, once determined, can be structured for comparative analysis. For context, typical ranges for common fluorophores are included.

Table 1: Fluorescence Quantum Yield

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)SolventQuantum Yield (Φ_F)Reference Standard (Φ_F_std)
This compound TBDTBDTBDTBDe.g., Quinine Sulfate (0.54)
Rhodamine 6G528551Ethanol0.95Quinine Sulfate (0.54)
Fluorescein4945210.1 M NaOH0.95Quinine Sulfate (0.54)

TBD: To Be Determined

Table 2: Photostability Profile

CompoundExcitation SourcePower Density (W/cm²)Half-life (s)Photobleaching Quantum Yield (Φ_B)
This compound TBDTBDTBDTBD
EGFP488 nm Laser100~10~10⁻⁵
Alexa Fluor 488488 nm Laser100>100~10⁻⁶

TBD: To Be Determined

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield can be determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][3][4]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • This compound

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the reference standard and the sample compound in the chosen solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[2]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

G Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Quantum Yield Determination
Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials and Equipment:

  • Fluorescence microscope with a stable light source (e.g., laser, arc lamp) and a sensitive detector (e.g., PMT, CCD camera).

  • Sample holder (e.g., microscope slide, cuvette).

  • Solution of this compound.

Procedure:

  • Sample Preparation: Prepare a sample of the fluorophore in the desired environment (e.g., in solution, embedded in a polymer film, or within cells).

  • Initial Measurement: Acquire an initial fluorescence image or intensity measurement (I₀) at time t=0.

  • Continuous Illumination: Expose the sample to continuous illumination from the excitation source at a constant power.

  • Time-Lapse Imaging: Acquire fluorescence images or intensity measurements at regular time intervals.

  • Data Analysis:

    • Quantify the fluorescence intensity (I) from a region of interest at each time point.

    • Normalize the intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

G Workflow for Photostability Assessment cluster_exp Experiment cluster_analysis Analysis prep Prepare Sample initial_measure Measure Initial Fluorescence (I₀) prep->initial_measure illuminate Continuous Illumination initial_measure->illuminate time_lapse Time-Lapse Measurement (I) illuminate->time_lapse normalize Normalize Intensity (I/I₀) time_lapse->normalize plot Plot Normalized Intensity vs. Time normalize->plot half_life Determine Half-Life (t₁/₂) plot->half_life

Workflow for Photostability Assessment

Theoretical Framework and Molecular Interactions

The photophysical processes of fluorescence and photobleaching can be understood through the Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Chemical Reaction

Jablonski Diagram of Photophysical Processes

Application in a Biological Context

Benzothiazole derivatives are often employed as fluorescent probes for bioimaging. The following diagram illustrates the potential interactions and applications of such a probe within a cellular environment.

G Cellular Application of a Fluorescent Probe cluster_cell Cellular Environment cluster_imaging Fluorescence Imaging probe 1-(3-Ethyl-5-methoxy-1,3- benzothiazol-2-ylidene)propan-2-one membrane Cell Membrane probe->membrane Uptake cytoplasm Cytoplasm membrane->cytoplasm organelle Organelle (e.g., Mitochondria, Lysosome) cytoplasm->organelle Targeting emission Emitted Fluorescence organelle->emission excitation Excitation Light excitation->organelle detector Detector emission->detector

Cellular Application of a Fluorescent Probe

Conclusion

While the precise quantum yield and photostability of this compound remain to be experimentally determined and published, this guide provides the necessary framework for conducting these critical measurements. The described protocols are robust and widely accepted in the scientific community. Based on the chemical structure, it is anticipated that this benzothiazole derivative will exhibit photophysical properties suitable for various fluorescence-based applications. However, empirical validation is essential for its effective deployment in research and development.

References

An In-depth Technical Guide on the Solubility of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, chemical databases, and patents did not yield specific quantitative solubility data for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in various solvents. This technical guide, therefore, provides a framework for determining the solubility of this compound, including a generic experimental protocol and relevant contextual information for drug development professionals.

Introduction

This compound is a benzothiazole derivative. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential therapeutic applications. This guide outlines the methodologies to determine the solubility of this specific compound and contextualizes its potential relevance.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. These properties can offer initial insights into its likely solubility behavior.

PropertyValueSource
Molecular FormulaC13H15NO2SPubChem[2]
Molecular Weight249.33 g/mol PubChem[2]
XLogP32.6PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]

The XLogP3 value of 2.6 suggests that the compound is likely to have moderate lipophilicity, indicating that it may be more soluble in organic solvents than in water.

Quantitative Solubility Data

Quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to record their experimental findings. A selection of common solvents used in pharmaceutical development is included.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25
Phosphate-Buffered Saline (PBS) pH 7.425
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile25
Acetone25
Dichloromethane25
Ethyl Acetate25

Experimental Protocol for Solubility Determination

The following is a detailed, generic protocol for determining the solubility of a solid compound such as this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of the Dissolved Compound:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Analyze the filtered supernatant (the saturated solution) using the same analytical method.

    • Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Figure 1: Experimental Workflow for Solubility Determination A Add excess solid to solvent in vial B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D F Analyze filtered supernatant (HPLC or UV-Vis) D->F E Prepare standard solutions and generate calibration curve E->F G Calculate solubility from calibration curve F->G H Report solubility data G->H G Figure 2: Simplified JNK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) jnkkk JNKKK (e.g., MEKK1, ASK1) stress->jnkkk jnkk JNKK (e.g., MKK4, MKK7) jnkkk->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun response Cellular Response (Apoptosis, Inflammation) cjun->response inhibitor Potential Benzothiazole Inhibitor inhibitor->jnk

References

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the ongoing research and development of novel benzothiazole-based therapeutic agents.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Naphthalimide derivative 66[1]HT-29 (Colon)3.72 ± 0.3
Naphthalimide derivative 66[1]A549 (Lung)4.074 ± 0.3
Naphthalimide derivative 66[1]MCF-7 (Breast)7.91 ± 0.4
Naphthalimide derivative 67[1]HT-29 (Colon)3.47 ± 0.2
Naphthalimide derivative 67[1]A549 (Lung)3.89 ± 0.3
Naphthalimide derivative 67[1]MCF-7 (Breast)5.08 ± 0.3
Indole semicarbazide 55[1]HT-29 (Colon)0.024
Indole semicarbazide 55[1]H460 (Lung)0.29
Indole semicarbazide 55[1]A549 (Lung)0.84
Indole semicarbazide 55[1]MDA-MB-231 (Breast)0.88
Thiazolidine derivative 54[1]MCF7 (Breast)0.036
Thiazolidine derivative 54[1]HEPG2 (Liver)0.048
Thiourea derivative 3[1]U-937 (Lymphoma)16.23 ± 0.81
Benzothiazole derivative 61[1]A549 (Lung)10.67 ± 2.02 (µg/mL)
Benzothiazole derivative 62[1]A549 (Lung)9.0 ± 1.0 (µg/mL)
Compound 4k[2][3]AsPC-1 (Pancreatic)10.08
Compound 4l[2][3]AsPC-1 (Pancreatic)14.78
Compound A (24h)[4][5]HepG2 (Liver)56.98
Compound B (24h)[4][5]HepG2 (Liver)59.17
Compound A (48h)[4][5]HepG2 (Liver)38.54
Compound B (48h)[4][5]HepG2 (Liver)29.63
Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of anticancer benzothiazole derivatives exert their effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[6][7][8][9][10] By inhibiting key components of this pathway, benzothiazole derivatives can effectively induce apoptosis and halt tumor progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits Benzothiazole->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits DNA_Gyrase_Inhibition Benzothiazole Benzothiazole Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Benzothiazole->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV (ParC/ParE) Benzothiazole->Topo_IV Inhibits Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes Topo_IV->Relaxed_DNA Decatenates DNA_Replication DNA Replication & Repair DNA_Replication->Cell_Death Disruption leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Enables NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB:e->NFkB:w Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->IKK_Complex Inhibits Neuroprotection_Workflow Oxidative_Stress Oxidative Stress (↑ ROS) Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Neuronal_Damage Neuronal Damage & Cell Death Apoptosis_Pathway->Neuronal_Damage Neuronal_Survival Neuronal Survival Benzothiazole Benzothiazole Derivative Antioxidant_Effect Antioxidant Effect (↓ ROS) Benzothiazole->Antioxidant_Effect Exerts Anti_Apoptotic_Effect Anti-Apoptotic Effect Benzothiazole->Anti_Apoptotic_Effect Exerts Antioxidant_Effect->Oxidative_Stress Reduces Anti_Apoptotic_Effect->Apoptosis_Pathway Inhibits

References

The Neuroprotective Potential of Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a heterocyclic ring system composed of a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and ability to interact with a diverse range of biological targets have led to the development of numerous compounds with significant therapeutic potential. In the realm of neurodegenerative diseases, where the need for effective treatments is urgent, benzothiazole derivatives are demonstrating considerable promise as neuroprotective agents. This technical guide provides an in-depth overview of the role of benzothiazoles in neuroprotection, focusing on their core mechanisms of action, quantitative data from key studies, and detailed experimental protocols for their evaluation.

The multifaceted nature of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, necessitates therapeutic strategies that can address multiple pathological pathways. Benzothiazoles have shown the ability to act as multi-target-directed ligands (MTDLs), simultaneously modulating several key players in the neurodegenerative cascade. This guide will explore these mechanisms in detail, providing researchers and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.

Core Neuroprotective Mechanisms of Benzothiazoles

Benzothiazole derivatives exert their neuroprotective effects through a variety of mechanisms, targeting key enzymes, receptors, and pathways implicated in the pathogenesis of neurodegenerative diseases. The following sections outline the most significant of these mechanisms.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters, including dopamine. Its inhibition can increase dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity is associated with the generation of reactive oxygen species (ROS), and its inhibition can therefore confer antioxidant benefits. Several benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[1][2][3]

Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine. Inhibition of AChE is a cornerstone of current Alzheimer's disease therapy. A number of benzothiazole-based compounds have demonstrated significant AChE inhibitory activity, making them attractive candidates for the development of new anti-Alzheimer's agents.[3]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Dysregulation of GSK-3β has been implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease, as well as in other neurodegenerative pathways. Benzothiazinones, a class of benzothiazole derivatives, have been identified as inhibitors of GSK-3β.[4]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Benzothiazole derivatives have been shown to possess direct antioxidant properties, capable of scavenging free radicals. Additionally, some analogs can modulate the activity of endogenous antioxidant enzymes, such as catalase, further protecting neurons from oxidative damage.[1][5]

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-β (Aβ) peptides into oligomers and plaques is a central pathological hallmark of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Certain benzothiazole compounds have been found to inhibit the aggregation of Aβ, representing a disease-modifying strategy for Alzheimer's disease.[3]

Quantitative Data on Neuroprotective Activities

The following tables summarize the in vitro activities of various benzothiazole derivatives against key neuroprotective targets.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Benzothiazole Derivatives

CompoundIC₅₀ (µM)Reference
Compound 3e 0.060[1]
Compound 4d 0.0046[2]
Compound 5c 0.0056[2]
Compound 5e 0.0054[2]
Compound 4f 0.0403[3]
Compound 4m 0.0567[3]

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzothiazole Derivatives

CompoundIC₅₀ (nM)Reference
Compound 4f 23.4 ± 1.1[3]
Compound 4g 36.7 ± 1.4[3]
Compound 4m 27.8 ± 1.0[3]
Compound 4a 56.3 ± 2.5[3]
Compound 4h 64.9 ± 2.9[3]

Table 3: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition by Benzothiazinone Derivatives

CompoundIC₅₀ (µM)Reference
BTO-5h 8[4]
BTO-5s 10[4]

Table 4: Antioxidant Activity of Benzothiazole Derivatives

CompoundAssayEC₅₀ (mM)Reference
Compound 1a DPPH Radical Scavenging0.27[1]
Compound 1a Lipid Peroxidation Inhibition0.066[1]
Compound 7a DPPH Radical Scavenging167.27 µg/mL[5]
Compound 7b DPPH Radical Scavenging112.92 µg/mL[5]
Compound 1 DPPH Radical Scavenging87% inhibition at 0.051 mM[6]

Table 5: Inhibition of Amyloid-β (Aβ) Aggregation by Benzothiazole Derivatives

CompoundAssayInhibitionReference
Compound 4f Thioflavin TIC₅₀ = 167.5 ± 8.0 nM[3]
Compound 4m Thioflavin TIC₅₀ = 198.8 ± 8.8 nM[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the neuroprotective properties of benzothiazole derivatives.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This protocol is adapted from a fluorometric method for measuring MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • MAO-B inhibitor (benzothiazole derivative)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add 50 µL of potassium phosphate buffer (100 mM, pH 7.4).

  • Add 10 µL of various concentrations of the benzothiazole derivative to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., selegiline).

  • Add 20 µL of recombinant human MAO-B enzyme solution and incubate for 15 minutes at 37°C.

  • To initiate the reaction, add 20 µL of a solution containing the MAO-B substrate, HRP, and Amplex® Red.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Record the fluorescence at regular intervals for 30 minutes.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the benzothiazole derivative and calculate the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Benzothiazole derivative

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a stock solution of the benzothiazole derivative in a suitable solvent.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 20 µL of the benzothiazole derivative at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., donepezil).

  • Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the benzothiazole derivative and calculate the IC₅₀ value.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a common method to assess the ability of a compound to protect neuronal cells from an oxidative insult.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)

  • Benzothiazole derivative

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the benzothiazole derivative for 1-2 hours.

  • Induce neurotoxicity by adding H₂O₂ to the wells at a pre-determined toxic concentration. Include a control group without H₂O₂ and a group with H₂O₂ alone.

  • Incubate the cells for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the neuroprotective effect of the benzothiazole derivative.

Inhibition of Amyloid-β (Aβ) Aggregation (Thioflavin T Assay)

This fluorometric assay is commonly used to monitor the aggregation of Aβ peptides.

Materials:

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • Benzothiazole derivative

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in HFIP to ensure a monomeric state, then evaporate the HFIP and resuspend the peptide in a suitable buffer (e.g., DMSO or dilute NaOH) before diluting in phosphate buffer.

  • In a 96-well black plate, combine the Aβ₁₋₄₂ solution (final concentration typically 10-20 µM) with various concentrations of the benzothiazole derivative. Include a control with Aβ₁₋₄₂ alone.

  • Add Thioflavin T solution to each well (final concentration typically 5-10 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals over several hours or days.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Determine the extent of inhibition by comparing the final fluorescence values of the samples with and without the benzothiazole derivative. Calculate the IC₅₀ value if a dose-response is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of benzothiazoles.

Glutamate_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release VGSC Voltage-Gated Na+ Channel VGSC->Glutamate_Vesicle Depolarization VGCC Voltage-Gated Ca2+ Channel VGCC->Glutamate_Vesicle Ca2+ influx NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_R->Excitotoxicity Ca2+ influx AMPA_R->Excitotoxicity Na+ influx Benzothiazole Benzothiazole (e.g., Riluzole) Benzothiazole->Glutamate_Vesicle Inhibits Release Benzothiazole->VGSC Inhibits Benzothiazole->VGCC Inhibits Benzothiazole->NMDA_R Blocks Benzothiazole->AMPA_R Blocks

Caption: Glutamate modulation by benzothiazoles.

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Benzothiazole - Fluorescent Probe Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Read Measure Fluorescence Incubate->Read Calculate Calculate Reaction Rate Read->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC₅₀ Value Inhibition->IC50

Caption: MAO-B inhibition assay workflow.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_results Results Seed Seed SH-SY5Y Cells Pretreat Pre-treat with Benzothiazole Seed->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂) Pretreat->Induce MTT Add MTT Reagent Induce->MTT Dissolve Dissolve Formazan MTT->Dissolve Measure Measure Absorbance Dissolve->Measure Viability Calculate % Cell Viability Measure->Viability

Caption: In vitro neuroprotection assay workflow.

Conclusion

Benzothiazole and its derivatives represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their ability to engage multiple targets within the complex web of neurodegenerative pathology offers a significant advantage over single-target agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of benzothiazole-based neuroprotective agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into tangible clinical benefits for patients suffering from neurodegenerative diseases.

References

Methodological & Application

Application Notes: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one as a Putative Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data on the fluorescent properties or established cellular imaging protocols for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one. This compound is primarily documented as a kinase inhibitor, known as TG003, which targets CDC-like kinases (CLKs). Therefore, the following application notes and protocols are presented as a generalized guide based on the known characteristics of structurally similar benzothiazole-based fluorescent probes. The provided data and protocols are hypothetical and should be considered as a starting point for the investigation of this compound's potential as a fluorescent probe. Experimental validation is essential.

Introduction to Benzothiazole-Based Fluorescent Probes

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid, planar structure and extended π-conjugated system often result in favorable photophysical properties, including strong absorption, high fluorescence quantum yields, and large Stokes shifts. These characteristics make them suitable for various applications in cellular imaging, allowing for the visualization of organelles, ions, and biomolecules.

While the specific target of this compound in a cellular imaging context is unknown, its structural similarity to other benzothiazole dyes suggests it may possess fluorescent properties. The following sections provide a hypothetical framework for its characterization and application as a cellular imaging agent.

Hypothetical Photophysical and Chemical Properties

The following table summarizes the potential photophysical and chemical properties of this compound, based on general knowledge of similar dyes.

PropertyHypothetical Value/Information
Chemical Formula C₁₃H₁₅NO₂S
Molecular Weight 249.33 g/mol
CAS Number 719277-26-6
Appearance Yellowish solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Excitation Maximum (λex) ~420 nm (predicted in a polar solvent like PBS)
Emission Maximum (λem) ~530 nm (predicted in a polar solvent like PBS)
Stokes Shift ~110 nm
Quantum Yield (Φ) 0.1 - 0.4 (in solution)
Molar Absorptivity (ε) 20,000 - 40,000 M⁻¹cm⁻¹

Experimental Protocols

The following are generalized protocols for the characterization and use of a novel benzothiazole-based fluorescent probe.

Preparation of Stock Solution
  • Dissolve: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time should be determined experimentally.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Proceed with fluorescence microscopy.

Fluorescence Microscopy
  • Microscope Setup: Use a confocal laser scanning microscope or a widefield fluorescence microscope equipped with appropriate filters.

  • Excitation and Emission: Based on the hypothetical spectral properties, use an excitation source around 420 nm (e.g., a 405 nm or 445 nm laser line) and collect the emission signal between 500 nm and 560 nm.

  • Image Acquisition: Acquire images using settings that minimize phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

  • Controls:

    • Unstained Cells: Image unstained cells under the same acquisition settings to assess autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the vehicle has no effect on cell morphology or fluorescence.

Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a range of concentrations of the probe (e.g., 0.1 µM to 50 µM) for a period that reflects the duration of a typical imaging experiment (e.g., 2-24 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

Experimental Workflow for Probe Evaluation

G cluster_0 Probe Preparation & Characterization cluster_1 In Vitro Cellular Experiments cluster_2 Data Analysis & Interpretation synthesis Synthesis/Procurement of Probe stock Prepare Stock Solution (DMSO) synthesis->stock photophys Determine Photophysical Properties (Abs/Em, Quantum Yield) stock->photophys staining Cell Staining Protocol Optimization (Concentration, Time) stock->staining culture Cell Culture culture->staining imaging Fluorescence Microscopy staining->imaging cytotoxicity Cytotoxicity Assay (MTT) staining->cytotoxicity localization Subcellular Localization Analysis imaging->localization quantification Fluorescence Intensity Quantification imaging->quantification viability Cell Viability Assessment cytotoxicity->viability

Caption: Workflow for evaluating a novel fluorescent probe.

Hypothetical Signaling Pathway Interaction

Given that the compound is a known kinase inhibitor, a hypothetical application could be to visualize its interaction with a kinase-related pathway.

G probe This compound (Fluorescent Probe) clk1 CLK1 Kinase probe->clk1 Inhibition srsf SR Splicing Factors (Inactive) clk1->srsf Phosphorylation srsf_p Phosphorylated SR Splicing Factors (Active) splicing Alternative Splicing srsf_p->splicing Regulation pre_mrna Pre-mRNA pre_mrna->splicing mrna Mature mRNA splicing->mrna protein Protein Isoforms mrna->protein

Caption: Hypothetical mechanism of action for the probe.

Conclusion

While this compound is primarily recognized as a kinase inhibitor, its benzothiazole core suggests a potential for fluorescence. The application notes and protocols provided here offer a foundational framework for researchers interested in exploring this potential. It is imperative to experimentally determine the photophysical properties and optimize cellular imaging conditions for this specific compound. Such investigations could reveal novel applications for this molecule in the realm of biological imaging and drug development.

Application Notes and Protocols for Staining with 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one is a fluorescent probe belonging to the benzothiazole class of dyes, structurally related to Thioflavin T and S. These dyes are widely utilized for the detection and quantification of amyloid fibrils and other protein aggregates, which are pathological hallmarks of various neurodegenerative diseases, including Alzheimer's disease.[1][2][3] This document provides detailed protocols for the application of this novel probe in staining protein aggregates in both tissue sections and cell cultures. The methodologies are based on established protocols for similar fluorescent amyloid-binding dyes.[4][5][6]

Principle of Action

Like other amyloid-binding dyes, this compound is believed to exhibit enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of protein aggregates.[2] This fluorogenic property allows for the specific visualization and subsequent quantification of these pathological structures against a low-fluorescence background.

Data Presentation

Quantitative analysis of staining can provide valuable insights into the extent of protein aggregation. Below are examples of how to structure the collected data.

Table 1: Quantification of Protein Aggregate Load in Tissue Sections

Sample IDBrain RegionArea Fraction (%)Plaque Density (plaques/mm²)Average Plaque Size (µm²)Integrated Fluorescence Intensity
AD_Model_01Hippocampus12.585.3150.71.2 x 10⁸
AD_Model_02Cortex8.262.1135.20.9 x 10⁸
WT_Control_01Hippocampus0.11.250.10.5 x 10⁶
WT_Control_02Cortex0.050.845.80.3 x 10⁶

Table 2: Analysis of Induced Protein Aggregation in Cell Culture

Cell LineTreatment% of Aggregate-Positive CellsMean Fluorescence Intensity per Cell
SH-SY5YAβ42 Oligomers65.78542
SH-SY5YVehicle Control3.2312
HeLaMG-13288.112560
HeLaDMSO5.5450

Experimental Protocols

Protocol 1: Staining of Protein Aggregates in Paraffin-Embedded Tissue Sections

This protocol is adapted from standard Thioflavin S staining procedures for brain tissue.[4][7][8]

Materials:

  • Microscope slides with mounted paraffin-embedded tissue sections (5-10 µm thick)

  • Xylene or a safer alternative (e.g., CitriSolv)

  • Ethanol (100%, 95%, 80%, 70%, 50%)

  • Distilled or deionized water

  • 1% (w/v) this compound staining solution in 50% ethanol (prepare fresh and filter before use)

  • Aqueous mounting medium with antifade reagent

  • Coverslips

  • Staining jars

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2x 5 minutes to remove paraffin.

    • Rehydrate the sections by sequential immersion in:

      • 100% ethanol for 2x 3 minutes.

      • 95% ethanol for 3 minutes.

      • 70% ethanol for 3 minutes.[4]

      • 50% ethanol for 3 minutes.[4]

    • Rinse gently in distilled water for 5 minutes.

  • Staining:

    • Incubate slides in the filtered 1% staining solution for 8-10 minutes in the dark.[4][5]

  • Differentiation and Washing:

    • Quickly rinse the slides in 70% ethanol for 3x 3 minutes to remove excess stain.[4]

    • Wash in 50% ethanol for 3 minutes.[4]

    • Rinse thoroughly in distilled water for 2x 5 minutes.

  • Mounting:

    • Carefully wipe excess water from around the tissue section.

    • Apply a drop of aqueous mounting medium with antifade reagent.

    • Lower a coverslip onto the slide, avoiding air bubbles.

    • Allow the mounting medium to set. Store slides in the dark at 4°C.

Imaging and Analysis:

  • Visualize the stained sections using a fluorescence microscope with appropriate filter sets (excitation/emission maxima will need to be determined empirically for this novel compound, but a starting point would be similar to Thioflavin S, e.g., excitation ~440 nm, emission ~520 nm).

  • Capture images using a digital camera.[4]

  • Quantify the stained aggregates using image analysis software such as ImageJ or CellProfiler.[4] Metrics can include area fraction, plaque number, and size.[4]

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Imaging and Analysis start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Ethanol Series) deparaffinize->rehydrate stain Incubate with Staining Solution (8-10 min, in dark) rehydrate->stain differentiate Differentiation (70% Ethanol) stain->differentiate wash Washing (Distilled Water) differentiate->wash mount Mount with Antifade Medium wash->mount image Fluorescence Microscopy mount->image quantify Image Quantification (e.g., ImageJ) image->quantify end Data Analysis quantify->end

Caption: Workflow for staining protein aggregates in tissue sections.

Protocol 2: Staining of Protein Aggregates in Cultured Cells

This protocol is designed for cells grown on coverslips and can be used to assess induced or endogenous protein aggregation.[6][9]

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization (optional).

  • Staining solution: 1 µM this compound in PBS.

  • Nuclear counterstain (e.g., DAPI or Hoechst) (optional).

  • Aqueous mounting medium.

  • Microscope slides.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on coverslips and culture until the desired confluency.

    • Treat cells with aggregation-inducing agents (e.g., pre-formed amyloid-beta oligomers, proteasome inhibitors like MG-132) or vehicle control for the desired time.[9][10]

  • Fixation and Permeabilization:

    • Gently aspirate the culture medium.

    • Wash cells 2x with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • (Optional) If targeting intracellular aggregates, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

  • Staining:

    • Incubate the cells with the 1 µM staining solution for 15-20 minutes at room temperature in the dark.

    • (Optional) If counterstaining, add DAPI or Hoechst to the staining solution or perform a separate staining step according to the manufacturer's protocol.

  • Washing and Mounting:

    • Wash the cells 3x with PBS.

    • Briefly rinse with distilled water to remove salt crystals.

    • Mount the coverslips onto microscope slides with a drop of mounting medium.

    • Seal the edges with clear nail polish if desired. Store in the dark at 4°C.

Imaging and Analysis:

  • Image the cells using a fluorescence microscope.

  • Quantify the number of aggregate-positive cells and the fluorescence intensity per cell using automated image analysis software.

G cluster_cell_prep Cell Preparation cluster_cell_stain Staining cluster_cell_analysis Final Steps start Cells on Coverslips treatment Induce Aggregation (e.g., Aβ, MG-132) start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Optional, Triton X-100) fixation->permeabilization stain Incubate with Staining Solution (15-20 min) permeabilization->stain wash Wash with PBS stain->wash mount Mount Coverslip wash->mount image Fluorescence Imaging mount->image end Data Quantification image->end

Caption: Workflow for staining protein aggregates in cultured cells.

Mechanism of Detection

The binding of small molecule fluorescent probes like this compound to protein aggregates is a key step in their visualization. This interaction allows for the study of aggregation kinetics and the screening of potential therapeutic inhibitors.

G monomers Soluble Protein Monomers oligomers Soluble Oligomers monomers->oligomers Aggregation protofibrils Protofibrils oligomers->protofibrils fibrils Mature Fibrils (β-sheet rich) protofibrils->fibrils bound_probe Probe-Aggregate Complex (High Fluorescence) fibrils->bound_probe probe Fluorogenic Probe (Low Fluorescence) probe->bound_probe Binding

Caption: Principle of fluorescent detection of protein aggregation.

References

Application Notes and Protocols for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific neuroscience research applications for the compound 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the well-documented neuropharmacological activities of the broader class of benzothiazole derivatives and serve as a guide for researchers and scientists to investigate the potential of this specific molecule in neuroscience.

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing significant potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in managing conditions like epilepsy and ischemic brain injury.[1][2][3] These compounds have been shown to act as multi-target-directed ligands, cholinesterase inhibitors, and modulators of protein aggregation, among other mechanisms.[1][4] Therefore, it is hypothesized that this compound may exhibit similar properties and could be a valuable tool in neuroscience research.

Potential Applications in Neuroscience Research

Based on the activities of structurally related benzothiazole derivatives, this compound could be investigated for the following applications:

  • Neuroprotective Agent: Screening for its ability to protect neurons from various insults, such as oxidative stress, excitotoxicity, and neuroinflammation.

  • Enzyme Inhibition: Assessing its inhibitory activity against key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).[1][4]

  • Anti-neuroinflammatory Agent: Evaluating its capacity to modulate inflammatory responses in glial cells (microglia and astrocytes).

  • Modulator of Protein Aggregation: Investigating its potential to inhibit or disaggregate protein aggregates associated with neurodegenerative diseases, such as amyloid-beta (Aβ) and tau.[3]

Experimental Protocols

The following are generalized protocols for screening novel compounds like this compound for potential neuroscience applications.

1. In Vitro Neuroprotection Assay using Primary Neuronal Cultures

This protocol assesses the ability of the test compound to protect primary neurons from a neurotoxic insult.

  • Materials:

    • Primary cortical neurons (e.g., from E18 rat embryos)

    • Neurobasal medium supplemented with B27 and GlutaMAX

    • Poly-D-lysine coated culture plates

    • This compound (test compound)

    • Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or oligomeric Aβ)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

    • Plate reader

  • Protocol:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

    • Prepare a stock solution of the test compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium.

    • Pre-treat the neuronal cultures with the test compound for 2 hours.

    • Introduce the neurotoxic agent at a pre-determined toxic concentration.

    • Incubate for 24 hours.

    • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

    • Measure absorbance using a plate reader.

    • Calculate the percentage of neuroprotection relative to the untreated control.

2. Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, measures the inhibition of AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • Donepezil (positive control)

    • 96-well plate and plate reader

  • Protocol:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the rate of reaction and the percentage of inhibition.

    • Determine the IC50 value of the test compound.

3. Anti-Neuroinflammatory Assay in Microglial Cell Line

This protocol evaluates the effect of the test compound on the inflammatory response of microglia.

  • Materials:

    • BV-2 microglial cell line

    • DMEM supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound (test compound)

    • Griess reagent for nitric oxide (NO) measurement

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Determine the dose-dependent effect of the test compound on the production of inflammatory mediators.

Data Presentation

The quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity

Compound Concentration (µM)Neuronal Viability (%)% Neuroprotection
Control100 ± 5.2-
Glutamate (100 µM)45 ± 3.80
Test Compound (0.1) + Glutamate52 ± 4.112.7
Test Compound (1) + Glutamate68 ± 5.541.8
Test Compound (10) + Glutamate85 ± 6.372.7
Test Compound (100) + Glutamate92 ± 4.985.5

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)
AChE[Insert Value]Donepezil: [Insert Value]
BChE[Insert Value]Donepezil: [Insert Value]
MAO-B[Insert Value]Selegiline: [Insert Value]

Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated Microglia

TreatmentNO Production (% of LPS)TNF-α Release (% of LPS)IL-6 Release (% of LPS)
Control<1<1<1
LPS (1 µg/mL)100100100
Test Compound (1 µM) + LPS[Insert Value][Insert Value][Insert Value]
Test Compound (10 µM) + LPS[Insert Value][Insert Value][Insert Value]
Test Compound (100 µM) + LPS[Insert Value][Insert Value][Insert Value]

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_data Data Analysis cluster_invivo In Vivo Validation (Proposed) compound Test Compound (this compound) assays Primary Assays neuroprotection Neuroprotection Assay (Primary Neurons) assays->neuroprotection enzyme_inhibition Enzyme Inhibition (AChE, MAO-B) assays->enzyme_inhibition anti_inflammatory Anti-inflammatory Assay (Microglia) assays->anti_inflammatory viability Cell Viability Data neuroprotection->viability enzyme_kinetics Enzyme Kinetics enzyme_inhibition->enzyme_kinetics cytokine_levels Cytokine Levels anti_inflammatory->cytokine_levels data_analysis Data Analysis (IC50, EC50) invivo_model Animal Model of Neurodegeneration data_analysis->invivo_model viability->data_analysis enzyme_kinetics->data_analysis cytokine_levels->data_analysis behavioral Behavioral Tests invivo_model->behavioral histology Histopathology invivo_model->histology biochemical Biochemical Analysis invivo_model->biochemical

Caption: Experimental workflow for neuropharmacological screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pathway_protein Kinase Cascade (e.g., JNK, p38) receptor->pathway_protein stress Oxidative Stress / Neuroinflammation stress->receptor transcription_factor Transcription Factor (e.g., NF-κB, AP-1) pathway_protein->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Pro-inflammatory & Apoptotic Genes test_compound Benzothiazole Derivative test_compound->pathway_protein Inhibition apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical neuroprotective signaling pathway.

References

Application Note: A Proposed Protocol for Neuronal Loading of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one belongs to the benzothiazole class of chemical compounds. Benzothiazole derivatives are increasingly utilized as fluorescent probes in neuroscience research.[1][2][3] These probes are valuable for their ability to detect specific targets such as β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Additionally, some benzothiazole-based probes have been developed for functional imaging, such as detecting hydrogen peroxide in living cells or for mitochondria-specific imaging.[4][5]

While a specific, validated protocol for loading this compound into live neurons is not yet established in publicly available literature, this document provides a generalized protocol. This proposed methodology is based on standard practices for loading novel fluorescent dyes and probes into primary neuron cultures and should be considered a starting point for experimental optimization.

Principle

The successful loading of a fluorescent probe into neurons depends on its ability to cross the cell membrane. Many probes are designed to be lipophilic to facilitate this process. Once inside the neuron, the probe may accumulate in specific subcellular compartments or bind to a target of interest, allowing for visualization and analysis via fluorescence microscopy. This protocol outlines a systematic approach to determine the optimal conditions for loading this novel benzothiazole derivative.

Experimental Protocols

1. Reagent Preparation

  • Stock Solution of the Probe:

    • Prepare a high-concentration stock solution of this compound, for example, 1-10 mM.

    • Given that many organic dyes are hydrophobic, a non-polar solvent like dimethyl sulfoxide (DMSO) is often a suitable choice for creating the stock solution.

    • Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light, to prevent degradation and minimize freeze-thaw cycles.

  • Loading Buffer:

    • The loading buffer should be a physiological solution that maintains neuronal health during the experiment.

    • A common choice is a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or an artificial cerebrospinal fluid (aCSF).

    • The buffer should be pre-warmed to 37°C before use.

2. Protocol for Loading Primary Neurons

This protocol is designed for primary neurons cultured on glass coverslips.

  • Culture Preparation: Grow primary neurons on poly-lysine coated coverslips in a suitable culture medium until the desired stage of development is reached.

  • Preparation of Loading Solution:

    • On the day of the experiment, thaw an aliquot of the probe's stock solution.

    • Dilute the stock solution into the pre-warmed loading buffer to achieve the desired final working concentration. The optimal concentration will need to be determined empirically, but a starting range of 1-10 µM is often used for novel probes.

  • Loading Procedure:

    • Carefully remove the culture medium from the coverslips containing the neurons.

    • Gently wash the neurons once with the pre-warmed loading buffer to remove any residual medium.

    • Add the loading solution to the coverslips, ensuring the cells are completely submerged.

    • Incubate the neurons in a dark environment (e.g., a cell culture incubator) at 37°C. Incubation times can vary significantly and should be optimized (a starting point could be 30-60 minutes).

  • Washing:

    • After incubation, gently remove the loading solution.

    • Wash the neurons multiple times (e.g., 2-3 times) with fresh, pre-warmed loading buffer to remove extracellular probe and reduce background fluorescence.

  • Imaging:

    • Mount the coverslip onto a suitable imaging chamber.

    • Add fresh, pre-warmed loading buffer or imaging medium to the chamber.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate excitation and emission filters for the benzothiazole probe. It is crucial to minimize light exposure to reduce phototoxicity.

Data Presentation: Parameters for Optimization

The following table outlines the key experimental parameters that should be systematically varied to determine the optimal conditions for loading this compound.

ParameterRecommended Starting RangeNotes
Probe Concentration 0.5 µM - 20 µMHigher concentrations may lead to toxicity or aggregation. Start with a lower concentration and increase incrementally.
Incubation Time 15 min - 120 minLonger incubation times may increase intracellular signal but also risk cytotoxicity.
Incubation Temperature Room Temperature (RT) - 37°C37°C is generally optimal for active cellular processes, but RT may be sufficient and less stressful for some probes/cells.
Solvent Concentration < 0.5% (e.g., DMSO)High concentrations of organic solvents can be toxic to neurons. Keep the final solvent concentration in the loading solution as low as possible.
Wash Steps 2 - 4 washesAdequate washing is critical for reducing background fluorescence and improving the signal-to-noise ratio.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_loading Neuronal Loading cluster_analysis Analysis prep_stock Prepare Probe Stock (1-10 mM in DMSO) prep_loading Prepare Loading Solution (1-10 µM in Buffer) prep_stock->prep_loading incubate Incubate with Loading Solution (37°C, 30-60 min) prep_loading->incubate culture Primary Neuron Culture wash1 Wash with Buffer culture->wash1 wash1->incubate wash2 Wash to Remove Excess Probe incubate->wash2 imaging Live-Cell Fluorescence Microscopy wash2->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: Workflow for loading a novel benzothiazole probe into neurons.

Signaling Pathway Considerations

As this compound is a novel compound for neuronal applications, its interaction with specific signaling pathways is unknown. If the probe is designed to monitor a particular cellular process (e.g., mitochondrial membrane potential, calcium flux, or protein aggregation), its fluorescence may change in response to pathway modulation. The following diagram illustrates a generic signaling pathway that could be investigated.

G stimulus External Stimulus (e.g., Neurotransmitter) receptor Membrane Receptor stimulus->receptor second_messenger Second Messenger (e.g., Ca2+, cAMP) receptor->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade probe Benzothiazole Probe Fluorescence Change second_messenger->probe Modulates cellular_response Cellular Response kinase_cascade->cellular_response cellular_response->probe Modulates

Caption: Hypothetical modulation of probe fluorescence by a signaling pathway.

References

Application Notes and Protocols for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one is a member of the merocyanine dye family, a class of synthetic dyes known for their sensitivity to the local environment.[1] This property makes them valuable tools in fluorescence microscopy for live-cell imaging, where they can be employed as sensors to report on changes in cellular processes and microenvironments. Merocyanine dyes are characterized by their donor-pi-acceptor electronic structure, which results in environmentally sensitive fluorescence emission. Their applications in cellular imaging are expanding, particularly in the development of biosensors for monitoring protein activation and other cellular events.[1][2]

Physicochemical Properties and Safety Information

Basic information for this compound is summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₅NO₂SPubChem
Molecular Weight 249.33 g/mol PubChem
CAS Number 300801-52-9PubChem
Appearance Not specified (typically colored solids)-

Safety and Handling: This compound is classified as a potential irritant. The following hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Photophysical Properties

The photophysical properties of merocyanine dyes are highly dependent on the solvent environment. Generally, they exhibit a large Stokes shift and their excitation and emission maxima can shift significantly with changes in solvent polarity.

While specific data for this compound is not available, the table below presents representative data for a structurally related benzothiazole-based merocyanine dye from a comprehensive study on environmentally sensitive probes. This data can be used as a starting point for determining the optimal imaging conditions.

Table 1: Representative Photophysical Properties of a Structurally Similar Merocyanine Dye

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dioxane 5806100.3585,000
Methanol 5606000.1075,000
Ethanol 5656050.1578,000
Water Not specifiedNot specifiedLikely very lowNot specified

Data is illustrative and based on similar compounds from the literature. Actual values for this compound may vary and should be determined experimentally.

Applications in Fluorescence Microscopy

Based on the properties of related merocyanine dyes, this compound is a promising candidate for several applications in live-cell imaging:

  • Environmentally Sensitive Staining: The solvatochromic nature of this dye suggests it can be used to probe the polarity of different subcellular compartments. Changes in fluorescence intensity and/or emission wavelength could indicate alterations in the lipid or protein environment.

  • Biosensor Development: Merocyanine dyes can be conjugated to proteins or other biomolecules to create biosensors that report on specific cellular events, such as protein activation or conformational changes. A key application for similar dyes has been in the development of biosensors for the activation of small GTPases like Cdc42.[1][2]

  • Membrane Staining: Some merocyanine dyes exhibit preferential staining of cellular membranes, allowing for the visualization of membrane dynamics and integrity.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in live-cell imaging. Optimization of dye concentration, incubation time, and imaging parameters will be necessary for specific cell types and applications.

Protocol 1: General Live-Cell Staining

This protocol describes a general method for staining live cells to assess cellular uptake and subcellular localization.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium (e.g., phenol red-free medium).

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope. Based on the representative data, excitation can be attempted around 560-580 nm and emission collected around 600-620 nm.

Protocol 2: Development of a Cdc42 Activation Biosensor (Conceptual)

This protocol outlines the conceptual steps for using a reactive form of the merocyanine dye to create a biosensor for Cdc42 activation, based on established methods.[1][2]

Workflow for Biosensor Development and Application

cluster_prep Biosensor Preparation cluster_app Cellular Application dye_mod Synthesize reactive merocyanine dye conjugation Conjugate dye to CBD dye_mod->conjugation protein_prep Express and purify Cdc42-binding domain (CBD) protein_prep->conjugation delivery Deliver biosensor into live cells conjugation->delivery imaging Fluorescence microscopy of Cdc42 activation delivery->imaging

Caption: Workflow for creating and applying a merocyanine-based Cdc42 biosensor.

Principle: A protein domain that specifically binds to the active (GTP-bound) form of Cdc42 is labeled with the environmentally sensitive merocyanine dye. Upon binding to active Cdc42 in the cell, the dye experiences a change in its local environment, leading to a change in its fluorescence properties (e.g., an increase in quantum yield), which can be visualized by microscopy.

Conceptual Steps:

  • Synthesis of a Reactive Dye: The core merocyanine structure would need to be synthesized with a reactive group (e.g., an N-hydroxysuccinimide ester or maleimide) to enable covalent attachment to a protein.

  • Protein Expression and Purification: The Cdc42-binding domain (CBD) of a downstream effector protein (e.g., WASp) is expressed and purified.

  • Conjugation: The reactive merocyanine dye is conjugated to the purified CBD.

  • Delivery into Cells: The labeled CBD (the biosensor) is introduced into live cells via methods such as microinjection or cell-penetrating peptides.

  • Imaging and Analysis: Cells are imaged by fluorescence microscopy. An increase in fluorescence intensity in specific cellular locations would indicate sites of Cdc42 activation.

Signaling Pathway Visualization

As a potential application of this dye is in the development of a biosensor for Cdc42 activation, the following diagram illustrates a simplified Cdc42 signaling pathway leading to actin polymerization.

Simplified Cdc42 Signaling Pathway

ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor binds gef Guanine Nucleotide Exchange Factor (GEF) receptor->gef activates cdc42_gdp Cdc42-GDP (Inactive) gef->cdc42_gdp promotes GDP/GTP exchange cdc42_gtp Cdc42-GTP (Active) cdc42_gdp->cdc42_gtp effector Effector Protein (e.g., WASp/N-WASP) cdc42_gtp->effector binds and activates arp23 Arp2/3 Complex effector->arp23 activates actin Actin Polymerization (Filopodia formation) arp23->actin initiates

Caption: Simplified Cdc42 signaling cascade leading to actin polymerization.

This pathway highlights how extracellular signals can lead to the activation of Cdc42, which in turn triggers downstream events culminating in changes to the actin cytoskeleton. A biosensor based on this compound would be designed to report on the conversion of Cdc42-GDP to Cdc42-GTP.

Conclusion

This compound is a promising fluorescent probe for various applications in live-cell imaging, owing to its classification as an environmentally sensitive merocyanine dye. While further characterization of its specific photophysical properties is required, the information available for structurally similar compounds provides a strong foundation for its use in probing cellular microenvironments and in the development of novel biosensors. The protocols and conceptual frameworks provided here serve as a guide for researchers to begin exploring the potential of this dye in their own experimental systems. As with any novel probe, empirical determination of optimal working conditions is essential for successful application.

References

Application Notes and Protocols for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (also known as (E/Z)-TG003)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, also identified as (E/Z)-TG003, is a potent and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family, including Clk1, Clk2, and Clk4. It also demonstrates inhibitory activity against DYRK1A/B.[1] By targeting these kinases, TG003 interferes with the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of pre-mRNA splicing. This activity makes it a valuable tool for studying the roles of Clk kinases and mRNA splicing in various cellular processes and a potential lead compound in drug discovery. Notably, initial studies have indicated that TG003 exhibits low cytotoxicity in certain cell lines, such as HeLa and COS-7 cells, at concentrations up to 10 μM.[2][3]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, along with a summary of its known biological activities and a diagram of its signaling pathway.

Data Presentation

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary kinase targets and its observed effect on cell viability.

TargetIC50 ValueCell LineEffect on Cell Viability
Clk120 nM[2][4]-Not directly applicable
Clk2200 nM[2]-Not directly applicable
Clk415 nM[2][4]-Not directly applicable
DYRK1A24 nM[1]-Not directly applicable
DYRK1B34 nM[1]-Not directly applicable
--HeLa, COS-7No toxic effect on growth at 10 μM[2][3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound (TG003).

TG003_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TG003 1-(3-Ethyl-5-methoxy-1,3-benzothiazol- 2-ylidene)propan-2-one (TG003) Clk_DYRK Clk1/2/4, DYRK1A/B (Kinases) TG003->Clk_DYRK Inhibition SR_proteins Serine/Arginine-rich (SR) Proteins Clk_DYRK->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly and Regulation p_SR_proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Expression mRNA->Protein

Caption: Mechanism of action of TG003.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (TG003)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with varying concentrations of TG003 incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add DMSO to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Analyze data and calculate cell viability read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium from each well and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This compound (TG003) is a specific inhibitor of Clk and DYRK kinases, playing a significant role in the regulation of mRNA splicing. The provided MTT assay protocol offers a robust method for evaluating its cytotoxic effects in various cell lines. Understanding the cytotoxic profile and the mechanism of action of this compound is essential for its application in research and its potential development as a therapeutic agent.

References

Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thiazole derivatives as potential anti-cancer agents, with a focus on their activity in various cancer cell lines. It includes a summary of their cytotoxic effects, detailed experimental protocols for assessing their efficacy, and visualizations of the key signaling pathways they modulate.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes like tubulin polymerization. This document serves as a resource for researchers investigating the therapeutic potential of thiazole derivatives in oncology.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Thiazole-naphthalene derivative 5b 0.48 ± 0.03[1]
Amide-functionalized aminothiazole-benzazole analog 6b 17.2 ± 1.9
Urea-functionalized aminothiazole-benzazole analog 8a 9.6 ± 0.6
2,4-dioxothiazolidine derivative 22 1.21 ± 0.04
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c 2.57 ± 0.16
Thiazole-coumarin hybrid 6a 2.15 ± 0.12
Thiazolyl-pyrazoline derivative 10b 4.8
Thiazolyl-pyrazoline derivative 10d 3.8
2,4-disubstituted thiazole derivative 7c 4.12 ± 0.2
2,4-disubstituted thiazole derivative 9a 3.35 ± 0.2

Table 2: IC50 Values (µM) of Thiazole Derivatives in Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM)Reference
Thiazole-naphthalene derivative 5b 0.97 ± 0.13[1]
Amide-functionalized aminothiazole-benzazole analog 6b 19.0 ± 3.2
Urea-functionalized aminothiazole-benzazole analog 8e 9.2 ± 1.1
Thiazolyl-pyrazoline derivative 10b 4.2
Thiazolyl-pyrazoline derivative 10d 2.9
Thiophenyl thiazolyl-pyridine hybrid 8e 0.302

Table 3: IC50 Values (µM) of Thiazole Derivatives in Liver Cancer Cell Lines (HepG2)

Compound/DerivativeIC50 (µM)Reference
Diphyllin thiazole derivative 5d 0.3[2]
Diphyllin thiazole derivative 5e 0.4[2]
2,4-dioxothiazolidine derivative 22 2.04 ± 0.06
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c 7.26 ± 0.44
Thiazole-coumarin hybrid 6a 3.41 ± 0.17
2,4-disubstituted thiazole derivative 7c 5.23 ± 0.3
2,4-disubstituted thiazole derivative 9a 4.18 ± 0.2

Table 4: IC50 Values (µM) of Thiazole Derivatives in Colon Cancer Cell Lines (HCT-116, Colo-205, HT-29)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-pyrimidine analog 13b Colo-2050.12 ± 0.038
Thiazole derivative CP1 HCT-1164.7 µg/ml
Thiazole-coumarin hybrid 6a HCT-1164.27 ± 0.21
2,4-disubstituted thiazole derivative 7c HCT-1166.44 ± 0.3
2,4-disubstituted thiazole derivative 9a HCT-1165.29 ± 0.3
Juglone-bearing thiopyrano[2,3-d]thiazole Les-6547 HT-292.21[3]
Juglone-bearing thiopyrano[2,3-d]thiazole Les-6557 HT-292.91[3]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to evaluate the anti-cancer activity of thiazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the cells after treatment with the thiazole derivative. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiazole derivatives on the expression levels of proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives exert their anti-cancer effects by targeting various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2][4]

PI3K_Akt_mTOR_Pathway Thiazole Thiazole Derivatives PI3K PI3K Thiazole->PI3K Inhibits mTORC1 mTORC1 Thiazole->mTORC1 Inhibits RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Induction of Apoptosis via the Intrinsic Pathway

Thiazole derivatives can induce programmed cell death (apoptosis) by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[5][6]

Apoptosis_Pathway Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiazole->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by thiazole derivatives via the Bcl-2 pathway.

Inhibition of Tubulin Polymerization

Certain thiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

Tubulin_Polymerization cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Thiazole Derivatives Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Thiazole Thiazole Derivatives Tubulin_inhibited α/β-Tubulin Dimers Thiazole->Tubulin_inhibited Binds to Colchicine Site Microtubule_inhibited Microtubule (Disrupted) Tubulin_inhibited->Microtubule_inhibited Inhibited Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule_inhibited->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Experimental Workflow for Evaluating Thiazole Derivatives

The following diagram outlines a typical workflow for the preclinical evaluation of novel thiazole derivatives as anti-cancer agents.

Experimental_Workflow Start Synthesis of Thiazole Derivatives Screening In vitro Cytotoxicity Screening (MTT Assay) Start->Screening Lead_ID Lead Compound Identification (Low IC50) Screening->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Potent Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis Mechanism->CellCycle_Assay Western_Blot Western Blotting (Signaling Pathways) Mechanism->Western_Blot InVivo In vivo Animal Models (Xenograft Studies) Mechanism->InVivo Confirmed Mechanism Development Preclinical Development InVivo->Development

Caption: A typical experimental workflow for anticancer drug discovery. discovery.

References

Troubleshooting & Optimization

improving signal-to-noise ratio with 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Disclaimer: The following information is provided for research and development purposes. The compound this compound is a chemical entity with limited publicly available data on its specific applications. The information presented here is based on the chemical properties of the molecule and the known applications of structurally related benzothiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound belonging to the benzothiazole class.[1][2] Its chemical structure suggests potential utility in medicinal chemistry and materials science, similar to other benzothiazole derivatives which have shown a range of biological activities.[3][4]

Q2: What are the potential applications of this compound?

While specific data on this compound's application in improving signal-to-noise ratio is not currently available, related benzothiazole structures have been investigated for a variety of biological activities, including as kinase inhibitors and antimicrobial agents.[4][5] Therefore, it is plausible that this compound could be explored in similar contexts.

Q3: How should I store this compound?

For optimal stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable. Avoid repeated freeze-thaw cycles.

Q4: What are the known safety hazards associated with this compound?

According to available safety data, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Aqueous Buffer The compound has low aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. - When preparing the final working solution, add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing. - Do not exceed the compound's solubility limit in the final buffer. It may be necessary to perform a solubility test.
Inconsistent Experimental Results - Compound degradation. - Inaccurate pipetting of the stock solution.- Prepare fresh stock solutions regularly and store them properly. - Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before use.
High Background Signal in Assay - Non-specific binding of the compound. - Intrinsic fluorescence of the compound.- Include appropriate controls, such as a vehicle-only control (e.g., DMSO in buffer). - If the compound is fluorescent, check for spectral overlap with your detection reagents and adjust the assay accordingly.
Low or No Activity in Biological Assay - Incorrect assay conditions. - The compound is not active against the specific target.- Optimize assay parameters such as incubation time, temperature, and reagent concentrations. - Verify the identity and purity of the compound using analytical methods like NMR or mass spectrometry. - Consider screening the compound against a panel of related targets.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C13H15NO2S[1][2]
Molecular Weight 249.33 g/mol [1]
CAS Number 300801-52-9[1]
IUPAC Name (1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one[1]
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Hypothetical Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a hypothetical experiment to screen this compound for its ability to inhibit a specific protein kinase.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplate

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Setup:

    • Add 50 nL of the diluted compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the protein kinase solution (at 2x the final concentration) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at 2x the final concentration) to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal by adding the appropriate kinase detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required for signal development.

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution plate_setup Plate Setup compound_prep->plate_setup Add to Plate kinase_add Add Kinase plate_setup->kinase_add reaction_init Add Substrate/ATP kinase_add->reaction_init Incubate add_reagent Add Detection Reagent reaction_init->add_reagent read_plate Read Plate add_reagent->read_plate Incubate data_analysis Data Analysis (IC50) read_plate->data_analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor 1-(3-Ethyl-5-methoxy-1,3- benzothiazol-2-ylidene)propan-2-one inhibitor->kinase_B

References

optimizing 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one concentration for cell staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FluoroStain-7™ (Active Ingredient: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one). This guide provides troubleshooting advice and frequently asked questions to help you optimize the concentration of this novel dye for your cell staining experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of FluoroStain-7™.

Issue Possible Cause Suggested Solution
High Background Signal 1. Dye concentration is too high. 2. Inadequate washing after staining. 3. Presence of serum in the staining buffer.1. Perform a concentration titration to find the optimal lower concentration (see Table 1). 2. Increase the number of wash steps (from 2 to 3-4) with phosphate-buffered saline (PBS). 3. Use a serum-free medium or PBS for the staining step.
Weak or No Signal 1. Dye concentration is too low. 2. Insufficient incubation time. 3. Photobleaching during imaging.1. Increase the dye concentration in a stepwise manner (see Table 1). 2. Optimize the incubation time (see Table 2). 3. Use an anti-fade mounting medium and minimize exposure to the excitation light source.
Cell Death or Altered Morphology 1. Dye concentration is at cytotoxic levels. 2. Prolonged incubation time.1. Reduce the dye concentration significantly. 2. Decrease the incubation time. 3. Perform a cell viability assay (e.g., Trypan Blue exclusion) in parallel with staining.
Signal Not Localized to Target Organelle 1. Sub-optimal buffer conditions. 2. Cell line-specific dye behavior.1. Ensure the pH of your staining buffer is within the recommended range (7.2-7.4). 2. The localization of FluoroStain-7™ can be cell-type dependent. Test on a different cell line if possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for FluoroStain-7™?

A1: For most cell lines, we recommend a starting concentration of 100 nM. However, the optimal concentration can vary depending on the cell type and experimental conditions. We strongly advise performing a concentration titration experiment to determine the best concentration for your specific setup.

Q2: How should I prepare the stock solution of FluoroStain-7™?

A2: Prepare a 1 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q3: What is the optimal incubation time and temperature for staining?

A3: A good starting point is a 30-minute incubation at 37°C. However, this can be optimized. Shorter times may be sufficient for some cell types, while longer times might be needed for others, but be mindful of potential cytotoxicity with extended incubation.

Q4: Can I use FluoroStain-7™ for live-cell imaging?

A4: Yes, FluoroStain-7™ is suitable for live-cell imaging. To minimize stress on the cells, perform the imaging in a temperature and CO2-controlled environment.

Q5: What are the excitation and emission maxima for FluoroStain-7™?

A5: The approximate excitation maximum is 488 nm, and the emission maximum is 520 nm, making it compatible with standard FITC filter sets.

Quantitative Data Summary

The following tables provide representative data from optimization experiments.

Table 1: Concentration Optimization in HeLa Cells

ConcentrationSignal-to-Noise RatioCell ViabilityNotes
10 nMLow>98%Signal may be too weak for some applications.
50 nMModerate>98%Good starting point for sensitive cells.
100 nM High >95% Recommended starting concentration.
500 nMHigh~90%Increased background noise observed.
1 µMVery High<80%Signs of cytotoxicity and high background.

Table 2: Incubation Time Optimization in HeLa Cells (at 100 nM)

Incubation TimeSignal-to-Noise RatioCell ViabilityNotes
15 minModerate>98%Sufficient for some initial screening.
30 min High >95% Optimal balance of signal and viability.
60 minHigh~92%No significant signal increase over 30 min.
120 minHigh<85%Potential for increased cytotoxicity.

Experimental Protocols

Protocol 1: Concentration Titration for Optimal Staining

  • Cell Seeding: Seed your cells on a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.

  • Reagent Preparation: Prepare a series of working solutions of FluoroStain-7™ in your imaging buffer (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) from your 1 mM DMSO stock.

  • Staining: Remove the culture medium from the cells and add the FluoroStain-7™ working solutions.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC).

  • Analysis: Quantify the signal-to-noise ratio and assess cell morphology and viability for each concentration.

Visualizations

G Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Seed Cells on Imaging Plate B Prepare FluoroStain-7™ Dilutions C Add Dye to Cells D Incubate at 37°C for 30 min C->D E Wash Cells with PBS D->E F Acquire Images E->F G Analyze Signal & Viability F->G G Troubleshooting Logic for Weak Signal Start Weak or No Signal Observed Q1 Is the dye concentration optimized? Start->Q1 Q2 Is the incubation time sufficient? Q1->Q2 Yes Sol1 Perform a concentration titration (e.g., 50-500 nM) Q1->Sol1 No A1_Yes Yes A1_No No Sol2 Increase incubation time (e.g., 30-60 min) Q2->Sol2 No Check_Bleaching Check for photobleaching during imaging Q2->Check_Bleaching Yes A2_Yes Yes A2_No No

Technical Support Center: Reducing Photobleaching of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the fluorescent probe 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence microscopy experiments involving this compound.

Question: My fluorescent signal is fading rapidly during image acquisition. What is the primary cause and how can I fix it?

Answer: Rapid signal loss is a classic sign of photobleaching, which is the irreversible photochemical destruction of a fluorophore.[1][2][3] The primary cause is prolonged exposure to high-intensity excitation light.[4]

Troubleshooting Steps:

  • Reduce Exposure Time and Light Intensity: This is the most effective way to minimize photobleaching.[1][5]

    • Decrease the exposure time to the shortest possible duration that still provides a usable signal.

    • Lower the excitation light intensity by using neutral density (ND) filters or adjusting the laser power settings on your microscope.[1][2][4]

  • Optimize Microscope Settings:

    • Use a high-sensitivity camera to detect faint signals, allowing for lower excitation power.

    • Employ image binning to increase signal-to-noise, which can permit shorter exposure times.[5]

  • Use Antifade Reagents: Incorporate a commercially available or homemade antifade mounting medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[4][5]

  • Choose the Right Imaging Mode: If available on your system, use a "low photobleach" or similar imaging mode that synchronizes illumination with camera exposure, minimizing unnecessary light exposure.

Question: I am performing a long-term live-cell imaging experiment and my signal disappears after a few time points. How can I maintain the signal for longer?

Answer: Long-term imaging is particularly challenging due to the cumulative effects of phototoxicity and photobleaching.[1]

Troubleshooting Steps:

  • Minimize Total Light Dose:

    • Reduce the frequency of image acquisition to the minimum required to capture the biological process of interest.[1]

    • Limit the number of Z-stacks and fluorescent channels used at each time point.[1]

  • Use a Live-Cell Compatible Antifade Reagent: Standard antifade mounting media are often toxic to live cells.[1] Use reagents specifically designed for live-cell imaging, such as VectaCell™ Trolox Antifade Reagent.[1]

  • Optimize Environmental Conditions: Ensure the cells are healthy by maintaining optimal temperature, CO2, and humidity in the imaging chamber. Stressed cells can be more susceptible to phototoxicity.

  • Consider a More Photostable Fluorophore: If the photobleaching of this compound is too severe for your application, you may need to consider an alternative, more photostable dye.[2][5]

Question: My quantitative analysis is inconsistent, and I suspect photobleaching is affecting the results. How can I correct for this?

Answer: Photobleaching can significantly skew quantitative data by artificially reducing fluorescence intensity over time.[2]

Troubleshooting Steps:

  • Create a Photobleaching Curve: Image a control sample under the exact same conditions and for the same duration as your experiment. Measure the fluorescence intensity at each time point to generate a decay curve.[2][5]

  • Normalize Your Data: Use the photobleaching curve to normalize the fluorescence intensity measurements from your experimental samples. This correction factor can help to account for the signal loss due to photobleaching.[2]

  • Image a New Field of View for Each Time Point: If your experimental design allows, move to a fresh, un-imaged area of the sample for each time point to avoid cumulative photobleaching.

  • Standardize Imaging Parameters: Ensure that all imaging parameters (laser power, exposure time, camera gain) are kept constant across all samples and all time points for a given experiment.

Frequently Asked Questions (FAQs)

What is photobleaching?

Photobleaching is the permanent, light-induced destruction of a fluorophore, rendering it unable to fluoresce.[3][6] When a fluorophore is in its excited state after absorbing a photon, it can undergo chemical reactions, often involving molecular oxygen, that lead to its irreversible damage.[4][6]

How can I tell if my signal loss is due to photobleaching or something else?

If the signal loss is localized to the area you have been illuminating and does not recover, it is likely photobleaching. If the signal loss is uniform across the entire sample, it could be due to other factors such as dye leakage or a change in the chemical environment.

What are antifade reagents and how do they work?

Antifade reagents are chemical cocktails added to mounting media that reduce photobleaching.[5] They typically contain free radical scavengers that remove reactive oxygen species (ROS) from the local environment of the fluorophore, thereby preventing photo-oxidation.[5][6] Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), and commercial formulations like ProLong Gold and VECTASHIELD.[4][7][8]

Can I make my own antifade mounting medium?

Yes, it is possible to prepare your own antifade reagents. A common recipe involves adding an antifade agent like DABCO (1,4-diazabicyclo[2.2.2]octane) to a glycerol-based mounting medium. However, commercial formulations are often more stable and provide better performance.

Are there any alternatives to using antifade reagents?

While antifade reagents are highly effective, you can also reduce photobleaching by:

  • Choosing more photostable dyes.[1][4]

  • Minimizing the intensity and duration of light exposure.[2][9]

  • Using imaging systems with higher detection efficiency.

  • Removing dissolved oxygen from the sample buffer, though this is often more complex to implement.[6]

Quantitative Data on Antifade Reagents

The following table summarizes the relative performance of common antifade reagents. Note that the effectiveness can vary depending on the specific fluorophore and experimental conditions. The data presented here is a generalized summary from various studies and should be used as a guideline.

Antifade ReagentRelative Photostability (Normalized to Glycerol/PBS)Key Features
Glycerol/PBS 1.0 (Baseline)Basic mounting medium, no antifade properties.
ProLong Gold 5.0 - 15.0Curing mountant, provides a semi-permanent slide.[8]
VECTASHIELD 4.0 - 12.0Non-curing mountant, allows for immediate imaging.[7]
SlowFade Gold 6.0 - 18.0Curing mountant with high performance.
DABCO 3.0 - 8.0Common component of homemade antifade media.[4]

Experimental Protocols

Protocol 1: Mounting Fixed Cells with Antifade Reagent

  • Final Wash: After the final wash step of your immunofluorescence protocol, carefully aspirate all the liquid from your coverslip or slide.

  • Add Antifade Mountant: Place a small drop (approximately 20-30 µL) of an antifade mounting medium (e.g., ProLong Gold) onto the microscope slide.

  • Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles.

  • Cure (if applicable): If using a curing mountant like ProLong Gold, allow the slide to cure at room temperature in the dark for 24 hours before imaging.[8] Non-curing mountants like VECTASHIELD allow for immediate imaging.

  • Seal Coverslip: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Storage: Store the slides at 4°C in the dark.[10]

Protocol 2: Quantifying Photobleaching Rate

  • Prepare Sample: Prepare a slide with your fluorescently labeled sample mounted in a standard medium (e.g., Glycerol/PBS) and another slide with the same sample mounted in an antifade medium.

  • Select Region of Interest (ROI): Place the slide on the microscope and find a representative field of view.

  • Set Imaging Parameters: Use the imaging settings (laser power, exposure time, gain) that you intend to use for your experiment.

  • Acquire Time-Lapse Series: Acquire a series of images of the same ROI over time (e.g., one image every 5 seconds for 2 minutes).

  • Measure Fluorescence Intensity: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the ROI in each image of the time series.

  • Correct for Background: For each time point, measure the mean intensity of a background region (an area with no cells) and subtract this from your ROI intensity measurement.

  • Normalize Data: Normalize the intensity values by dividing each value by the intensity of the first time point.

  • Plot and Analyze: Plot the normalized intensity versus time. The rate of decay represents the photobleaching rate. You can fit an exponential decay curve to the data to determine the half-life (t½) of the fluorophore under those conditions.

Visualizations

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Q1 Are you using the lowest possible light intensity and exposure time? Start->Q1 Action1 Reduce light intensity (use ND filters) and shorten exposure time. Q1->Action1 No Q2 Are you using an antifade mounting medium? Q1->Q2 Yes A1_Yes Yes A1_No No End1 Problem Solved Action1->End1 Action2 Incorporate an antifade reagent into your mounting medium. Q2->Action2 No Q3 Is this a live-cell experiment? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->End1 Action3 Use a live-cell compatible antifade reagent and reduce imaging frequency. Q3->Action3 Yes End2 Consider a more photostable fluorophore. Q3->End2 No A3_Yes Yes A3_No No Action3->End1 Experimental_Setup cluster_microscope Fluorescence Microscope cluster_analysis Data Analysis LightSource Light Source (e.g., Laser, LED) ND_Filter Neutral Density Filter LightSource->ND_Filter Objective Objective Lens ND_Filter->Objective Sample {Sample Slide | Coverslip + Antifade Mountant} Objective->Sample Detector Detector (e.g., sCMOS, CCD Camera) Sample->Detector Software Image Analysis Software (e.g., ImageJ/Fiji) Detector->Software Plot {Plot Data | Normalized Intensity vs. Time} Software->Plot

References

Technical Support Center: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (EMBTP) in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (referred to as EMBTP) in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of EMBTP for staining live cells?

The optimal concentration of EMBTP can vary depending on the cell type and experimental conditions. However, a general starting point is between 1-10 µM. It is highly recommended to perform a concentration-response experiment to determine the lowest effective concentration that provides sufficient signal-to-noise ratio while minimizing potential cytotoxicity.

Q2: What are the excitation and emission maxima of EMBTP?

The spectral properties of EMBTP can be influenced by its local environment. It is advisable to determine the optimal excitation and emission wavelengths empirically for your specific experimental setup.

Q3: Is EMBTP compatible with other fluorescent probes for multiplexing?

Compatibility for multiplexing depends on the spectral overlap between EMBTP and other fluorophores. To minimize bleed-through, ensure that the emission spectrum of EMBTP has minimal overlap with the excitation spectrum of the other probe(s), and vice-versa.

Q4: How should I prepare a stock solution of EMBTP?

It is recommended to dissolve EMBTP in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Q5: What is the recommended incubation time for staining cells with EMBTP?

The optimal incubation time can range from 15 to 60 minutes. This is dependent on the cell type and temperature. It is best to determine the ideal incubation time by performing a time-course experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Fluorescence - Excess probe in the imaging medium.- Non-specific binding of the probe to cellular components or extracellular matrix.- Autofluorescence from cells or medium.- Wash cells with fresh, probe-free medium after incubation.- Reduce the concentration of EMBTP.- Include a blocking agent (e.g., BSA) in the staining buffer.- Use a phenol red-free imaging medium.- Acquire a background image from an unstained region and subtract it from the experimental images.
Weak or No Signal - Insufficient probe concentration.- Inadequate incubation time.- Incorrect filter sets for excitation and emission.- Photobleaching of the probe.- Increase the concentration of EMBTP.- Increase the incubation time.- Verify that the excitation and emission filters match the spectral properties of EMBTP.- Reduce the intensity and duration of the excitation light.- Use an anti-fade reagent in the imaging medium.
Phototoxicity - High intensity or prolonged exposure to excitation light.- High concentration of the probe leading to the generation of reactive oxygen species (ROS).- Use the lowest possible excitation light intensity and exposure time.- Reduce the concentration of EMBTP.- Use a live-cell imaging system with environmental control (temperature, CO2) to maintain cell health.- Include an antioxidant in the imaging medium.
Probe Precipitation - Poor solubility of EMBTP in aqueous imaging medium.- Exceeding the solubility limit of the probe.- Ensure the final concentration of the solvent (e.g., DMSO) in the imaging medium is low (typically <0.5%).- Prepare fresh dilutions of the probe from the stock solution for each experiment.- Vortex the probe solution thoroughly before adding it to the cells.

Experimental Protocols

Standard Staining Protocol for Live-Cell Imaging
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of EMBTP in a serum-free medium or a suitable buffer (e.g., HBSS) from a concentrated stock solution.

  • Staining: Remove the culture medium from the cells and wash them once with the imaging buffer. Add the EMBTP working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging buffer.

  • Imaging: Mount the dish or slide on the microscope stage and proceed with imaging using the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_prep Cell Seeding & Culture stain Incubate Cells with EMBTP cell_prep->stain probe_prep Prepare EMBTP Working Solution probe_prep->stain wash Wash to Remove Excess Probe stain->wash image Live-Cell Imaging wash->image analyze Image Analysis image->analyze

Caption: A generalized workflow for live-cell imaging experiments using EMBTP.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor protein_a Protein A receptor->protein_a embel EMBTP embel->protein_a Inhibits protein_b Protein B protein_a->protein_b response Cellular Response protein_b->response ligand External Ligand ligand->receptor

Caption: Hypothetical signaling pathway where EMBTP acts as an inhibitor of Protein A.

minimizing cytotoxicity of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in long-term studies, with a focus on minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

Currently, there is limited publicly available data on the specific cytotoxicity of this compound. However, studies on other benzothiazole derivatives have shown a wide range of cytotoxic activities, often through the induction of apoptosis. It is crucial to empirically determine the IC50 value of this specific compound in your cell line of interest.

Q2: How do benzothiazole derivatives typically induce cytotoxicity?

Several benzothiazole derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[1][2][3][4] This often involves:

  • An increase in the expression of pro-apoptotic proteins like Bax.[1][2][3]

  • A decrease in the expression of anti-apoptotic proteins like Bcl-2.[1][2][3]

  • The release of cytochrome c from the mitochondria.[1]

  • The activation of caspases, such as caspase-3 and caspase-9.[1]

Q3: What are the initial steps to minimize cytotoxicity in my long-term experiments?

To minimize cytotoxicity, it is recommended to:

  • Determine the IC50 value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the compound in your specific cell line.

  • Use the lowest effective concentration: For long-term studies, use the lowest concentration of the compound that still elicits the desired biological effect.

  • Optimize treatment duration and frequency: Consider intermittent dosing schedules (e.g., 24 hours on, 48 hours off) to allow cells to recover.

  • Monitor cell morphology: Regularly observe your cells under a microscope for any signs of stress, such as rounding, detachment, or blebbing.

Q4: Can the formulation of the compound affect its cytotoxicity?

Yes, the formulation can significantly impact the compound's solubility and delivery, which in turn can affect its cytotoxicity. It is advisable to:

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium below 0.5%.

  • Consider excipients: For in vivo studies or complex in vitro models, the use of biocompatible excipients may help to improve solubility and reduce off-target toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death observed even at low concentrations in long-term culture. 1. Compound instability: The compound may be degrading over time into more toxic byproducts. 2. Cumulative toxicity: Even low concentrations can be toxic with continuous exposure. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Replenish media and compound regularly: Change the culture media and re-add the compound at desired intervals (e.g., every 48-72 hours). 2. Implement intermittent dosing: Treat cells for a shorter period and then culture in compound-free media for a period before re-exposing. 3. Perform a solvent control: Ensure the final concentration of your solvent is not causing cytotoxicity.
Inconsistent results between experiments. 1. Variability in cell density: Initial cell seeding density can affect the outcome of cytotoxicity assays. 2. Cell passage number: Cells at high passage numbers may have altered sensitivity to the compound. 3. Compound stock degradation: Improper storage of the compound stock solution can lead to loss of potency.1. Standardize cell seeding: Use a consistent cell number for all experiments. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell line. 3. Aliquot and store compound correctly: Store the compound in single-use aliquots at the recommended temperature, protected from light.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different mechanisms of action: Assays measure different cellular parameters (metabolic activity vs. membrane integrity). 2. Timing of the assay: The peak of different cytotoxic events may occur at different times.1. Use multiple assays: Employ at least two different cytotoxicity assays to get a more complete picture of cell health. 2. Perform a time-course experiment: Measure cytotoxicity at multiple time points to understand the kinetics of cell death.

Quantitative Data

Disclaimer: The following table provides illustrative IC50 values for benzothiazole derivatives against various cancer cell lines. The specific IC50 for this compound must be determined experimentally.

CompoundCell LineAssayIC50 (µM)Reference
Benzothiazole Derivative (Example A)HCT116 (Colon Cancer)MTT5[2]
Benzothiazole Derivative (Example B)HepG2 (Liver Cancer)MTT10[1]
Benzothiazole Derivative (Example C)A549 (Lung Cancer)MTT7.5Fictional
This compound[Your Cell Line] [Your Assay] To be determined N/A

Experimental Protocols

Long-Term MTT Assay for Cell Viability

This protocol is adapted for assessing the long-term effects of a compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

  • Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer). If the experiment extends beyond 72 hours, it is advisable to replenish the medium and compound every 48-72 hours.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Long-Term LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells over an extended period.[5][6][7]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Long-Term Incubation and Supernatant Collection: Incubate the plate for the desired duration. At each time point of interest (e.g., 24, 48, 72 hours), carefully collect a small aliquot (e.g., 10-20 µL) of the culture supernatant from each well. Be careful not to disturb the cells.

  • LDH Reaction: Transfer the collected supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

G cluster_0 Potential Signaling Pathway for Cytotoxicity Benzothiazole Derivative Benzothiazole Derivative Mitochondrion Mitochondrion Benzothiazole Derivative->Mitochondrion induces stress Bax Bax Benzothiazole Derivative->Bax upregulates Bcl-2 Bcl-2 Benzothiazole Derivative->Bcl-2 downregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Potential signaling pathway of benzothiazole-induced cytotoxicity.

G cluster_1 Experimental Workflow for Minimizing Cytotoxicity Start Start Dose-Response (IC50) Dose-Response (IC50) Start->Dose-Response (IC50) Select Concentration Select Concentration Dose-Response (IC50)->Select Concentration Long-Term Culture Long-Term Culture Select Concentration->Long-Term Culture Intermittent Dosing Intermittent Dosing Long-Term Culture->Intermittent Dosing Continuous Dosing Continuous Dosing Long-Term Culture->Continuous Dosing Monitor Viability Monitor Viability Intermittent Dosing->Monitor Viability Continuous Dosing->Monitor Viability Analyze Data Analyze Data Monitor Viability->Analyze Data End End Analyze Data->End

Caption: Workflow for minimizing cytotoxicity in long-term studies.

References

quenching problems with 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one. The information provided is based on general principles of organic chemistry and data from analogous compounds, as specific literature on quenching problems for this exact molecule is limited.

Troubleshooting Guide

This guide addresses potential issues that may arise during the quenching step of reactions involving this compound.

Question: My reaction mixture changes color unexpectedly upon adding the quenching agent. What could be the cause?

Answer: An unexpected color change during quenching can indicate several potential side reactions. The extended π-system of the molecule makes it susceptible to changes in conjugation, which can affect its color.

  • Possible Causes:

    • Hydrolysis of the Benzothiazole Ring: The benzothiazole core can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of colored byproducts. Studies on similar benzothiazolium salts have shown decomposition at pH values around 8.[1]

    • Reaction at the α,β-Unsaturated Ketone: The enone moiety is an electrophilic site and can react with certain nucleophilic quenching agents, leading to conjugate addition products that may have different absorption spectra.

    • Degradation of the Methoxy Group: While generally stable, harsh acidic conditions could potentially lead to the cleavage of the methoxy group, altering the electronic properties of the aromatic system.

  • Solutions:

    • Use milder quenching agents such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solutions.

    • Perform the quench at a low temperature (0 °C or below) to minimize the rate of potential side reactions.

    • If possible, perform a small-scale trial quench and analyze the outcome by TLC or LC-MS to identify the optimal quenching agent and conditions.

Question: I am observing a lower than expected yield of my desired product after workup. Could the quenching step be the problem?

Answer: Yes, improper quenching is a common reason for reduced product yield. Several factors during the quench can lead to product loss.

  • Possible Causes:

    • Product Degradation: As mentioned above, hydrolysis or other side reactions can consume the desired product.

    • Solubility Issues: The product may have limited solubility in the aqueous or organic phases during workup, leading to losses during extraction. Benzothiazole derivatives can have poor aqueous solubility.[2]

    • Emulsion Formation: Difficult-to-break emulsions during extraction can trap the product, reducing the isolated yield.

  • Solutions:

    • Optimize the pH of the aqueous quenching solution to ensure the product is in its least soluble form in the aqueous layer.

    • Use a larger volume of extraction solvent or a different solvent system to improve partitioning.

    • To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Question: I am having difficulty purifying my product after the quenching and workup. What are some common impurities related to the quenching step?

Answer: Impurities can arise from side reactions with the quenching agent or from the degradation of the starting material or product.

  • Possible Impurities and Their Origins:

ImpurityPotential OriginRecommended Purification Strategy
Ring-opened benzothiazole derivativesHydrolysis of the benzothiazole ring under acidic or basic conditions.[1][3][4]Column chromatography on silica gel, potentially with a gradient elution system.
Conjugate addition productsReaction of nucleophilic quenching agents with the α,β-unsaturated ketone moiety.Careful column chromatography; the polarity will likely be different from the desired product.
Demethylated productCleavage of the methoxy group under strong acidic conditions.Recrystallization or preparative HPLC may be necessary if the polarity is very similar to the product.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical quenching conditions?

A1: Based on related structures, the vinylogous amide and the benzothiazole ring are the most likely points of instability. The molecule is expected to be sensitive to both strong acids and strong bases, which can lead to hydrolysis.[1][5] The α,β-unsaturated ketone system is also susceptible to nucleophilic attack.

Q2: What are the recommended quenching agents for reactions involving this compound?

A2: Mild quenching agents are recommended to minimize side reactions.

Quenching AgentTypical Use CasePotential Issues
Saturated aq. NH₄ClQuenching of organometallic reagents and other strongly basic reactions.Generally safe, but monitor for any signs of degradation.
Saturated aq. NaHCO₃Neutralizing acidic reaction mixtures.Can cause gas evolution (CO₂); add slowly.
Water (H₂O)General purpose quenching.Can be too reactive for very sensitive reagents; may not be sufficient to protonate all reactive species.
Acetic Acid (dilute)Quenching of basic reactions where a mild acid is required.Use with caution, as it can still promote hydrolysis if used in excess or at elevated temperatures.

Q3: How can I monitor the progress of the quenching reaction?

A3: The most effective way to monitor the quench is by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Take a small aliquot from the reaction mixture before quenching and another after the quench and workup to compare the product spot and identify any new byproduct spots.

Experimental Protocols

Protocol 1: General Quenching Procedure for a Reaction Involving a Non-Nucleophilic Base

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.

  • Continue stirring for 10-15 minutes at 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quenching of a Reaction Containing a Reactive Organometallic Reagent

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a pre-cooled solution of saturated aqueous ammonium chloride (NH₄Cl) dropwise via a syringe or addition funnel. Maintain vigorous stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature.

  • Proceed with the extraction and workup as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_purification Purification start Reaction Mixture (Containing Product) cool Cool to 0 °C start->cool add_quench Add Quenching Agent (e.g., aq. NH4Cl) cool->add_quench extract Extract with Organic Solvent add_quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for quenching and purification.

degradation_pathway product 1-(3-Ethyl-5-methoxy-1,3-benzothiazol- 2-ylidene)propan-2-one hydrolysis_product Ring-Opened Byproduct product->hydrolysis_product Hydrolysis conditions H2O, H+ or OH-

Caption: Potential hydrolysis degradation pathway.

References

Technical Support Center: Enhancing Fluorescence of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine protocols and enhance the fluorescence of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one.

Troubleshooting Guide

Users may encounter several issues during their experiments with this fluorescent probe. This guide provides a systematic approach to identify and resolve common problems.

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent The fluorescence of benzothiazole derivatives is highly sensitive to solvent polarity. Test a range of solvents with varying polarities (e.g., DMSO, DMF, acetonitrile, ethanol, PBS) to find the optimal medium for your application.
Suboptimal pH The fluorescence intensity of similar benzothiazole compounds can be pH-dependent.[1] Prepare your sample in a series of buffers with a pH range from 4 to 10 to determine the optimal pH for maximum fluorescence.
Probe Degradation The probe may be susceptible to degradation, especially when exposed to light (photobleaching) or certain chemical conditions.[2] Prepare fresh solutions of the probe for each experiment and store the stock solution in the dark at a low temperature.
Low Probe Concentration The concentration of the probe may be too low to produce a detectable signal. While excessive concentration can lead to self-quenching, a titration experiment to find the optimal concentration is recommended.[3]
Quenching Components in your sample matrix may be quenching the fluorescence. Identify potential quenchers (e.g., heavy atoms, certain ions) and try to remove or minimize their concentration.

Experimental Workflow for Low Signal Troubleshooting:

G start Low/No Fluorescence Signal solvent Optimize Solvent Polarity start->solvent ph Optimize pH solvent->ph If signal is still low solution Signal Enhanced solvent->solution If signal improves concentration Titrate Probe Concentration ph->concentration If signal is still low ph->solution If signal improves degradation Check for Probe Degradation concentration->degradation If signal is still low concentration->solution If signal improves quenching Investigate Quenching Effects degradation->quenching If signal is still low degradation->solution After using fresh probe quenching->solution After addressing quenchers

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: High Background Fluorescence

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent or Buffer Autofluorescence The solvent or buffer system itself may be fluorescent. Measure the fluorescence of a blank sample (containing everything except the probe) to assess the background signal. Use high-purity, spectroscopy-grade solvents.
Probe Aggregation At high concentrations, the probe may form aggregates that exhibit different fluorescent properties, sometimes leading to increased background or scattered light. Try diluting the probe or adding surfactants to prevent aggregation.
Contaminants in the Sample Impurities in your sample or on your labware can contribute to background fluorescence. Ensure all glassware and cuvettes are thoroughly cleaned.

Logical Relationship for High Background Troubleshooting:

G start High Background Fluorescence check_blank Measure Blank Sample start->check_blank check_aggregation Investigate Probe Aggregation check_blank->check_aggregation If blank is clean solution Background Reduced check_blank->solution If blank is fluorescent check_contaminants Check for Contaminants check_aggregation->check_contaminants If aggregation is not the issue check_aggregation->solution After optimizing concentration check_contaminants->solution

Caption: Troubleshooting logic for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the expected excitation and emission wavelength for this compound?

A1: The exact wavelengths can vary depending on the solvent and local environment. For similar benzothiazole derivatives, excitation is typically in the UV-A to blue region (330-400 nm), with emission in the blue to green region (400-550 nm).[4] It is crucial to perform a spectral scan (excitation and emission spectra) in your specific experimental conditions to determine the optimal wavelengths.

Q2: How does pH affect the fluorescence of this compound?

A2: The methoxy group on the benzothiazole ring is less susceptible to protonation compared to an amino group, suggesting that this compound might be relatively pH-stable in the physiological range (pH 6-8).[1] However, extreme pH values could potentially affect the fluorescence. An experimental pH profile is recommended for your specific application.

Q3: Can I use this probe for cellular imaging?

A3: Benzothiazole derivatives are often used as fluorescent probes in cellular imaging.[1] However, factors like cell permeability, cytotoxicity, and non-specific binding need to be evaluated. Fine chemical modifications of similar styryl dyes have been shown to dramatically improve plasma membrane staining.[5][6][7]

Q4: My fluorescence signal is decreasing over time during measurement. What could be the cause?

A4: This phenomenon is likely due to photobleaching, where the fluorophore is chemically damaged by light exposure.[2] To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade reagent if compatible with your sample.

Q5: How can I increase the quantum yield of my probe?

A5: The quantum yield is an intrinsic property of the fluorophore in a specific environment. To enhance the effective brightness, you can work in a solvent that maximizes its fluorescence. Restricting the molecular motion of the probe, for instance, by binding to a target molecule or embedding it in a more rigid matrix, can also lead to a significant enhancement in fluorescence intensity.[8]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a 10 µM solution of this compound in the desired solvent.

  • Use a spectrofluorometer to scan the excitation spectrum while monitoring emission at an estimated emission maximum (e.g., 450 nm).

  • Identify the wavelength of maximum excitation.

  • Set the excitation to the determined maximum and scan the emission spectrum to find the wavelength of maximum emission.

  • Repeat in different solvents to assess the solvatochromic effect.

Protocol 2: Evaluation of pH Effect on Fluorescence Intensity
  • Prepare a series of buffers with pH values ranging from 4.0 to 10.0.

  • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the probe stock solution to each buffer to a final concentration of 1 µM.

  • Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range.

Signaling Pathway of Environmental Effects on Fluorescence:

G cluster_environment Local Environment Solvent Solvent Polarity ExcitedState Probe Excited State Solvent->ExcitedState stabilizes/destabilizes pH pH Probe Probe Ground State pH->Probe protonation/deprotonation Viscosity Viscosity/Rigidity NonRadiative Non-Radiative Decay Viscosity->NonRadiative restricts motion, decreases Probe->ExcitedState Excitation Fluorescence Fluorescence Emission ExcitedState->Fluorescence ExcitedState->NonRadiative

Caption: Environmental factors influencing the fluorescence pathway.

References

avoiding aggregation of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in aqueous solutions during experimental procedures.

Troubleshooting Guide: Aggregation Issues

Issue: Precipitate or cloudiness observed in aqueous solution.

This is a common indication of compound aggregation or precipitation due to low aqueous solubility. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Logical Flow for Troubleshooting Aggregation:

Troubleshooting_Flow start Start: Aggregation Observed check_concentration Is the compound concentration above its expected solubility limit? start->check_concentration reduce_concentration Action: Reduce Compound Concentration check_concentration->reduce_concentration Yes assess_buffer Evaluate Buffer Conditions: pH, Ionic Strength check_concentration->assess_buffer No / Unsure verify_dissolution Verify Dissolution and Monitor for Aggregation (e.g., DLS) reduce_concentration->verify_dissolution optimize_buffer Action: Optimize Buffer (Adjust pH, change salt concentration) assess_buffer->optimize_buffer add_solubilizer Consider Solubilizing Agents assess_buffer->add_solubilizer optimize_buffer->verify_dissolution detergent Option 1: Add Non-ionic Detergent (e.g., Triton X-100) add_solubilizer->detergent cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) add_solubilizer->cyclodextrin detergent->verify_dissolution cyclodextrin->verify_dissolution end End: Aggregation Mitigated verify_dissolution->end

Caption: A logical workflow for troubleshooting aggregation of the compound in aqueous solutions.

Frequently Asked Questions (FAQs)

1. How can I prepare a stock solution of this compound to minimize aggregation upon dilution into aqueous buffers?

To prepare a stock solution, it is recommended to use a water-miscible organic solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

  • Step 1: Weigh the desired amount of the compound in a clean, dry vial.

  • Step 2: Add a minimal amount of high-purity DMSO to completely dissolve the compound. Gentle vortexing or sonication can aid dissolution.

  • Step 3: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Step 4: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When preparing working solutions, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low (typically ≤1%) to avoid solvent effects on your experiment.

2. What are the first steps to take if I observe aggregation in my aqueous experimental buffer?

The initial and most straightforward approach is to lower the final concentration of the compound in your assay.[1] Aggregation is a concentration-dependent phenomenon, and reducing the concentration may bring it below the critical aggregation concentration (CAC).

3. How does pH and buffer composition affect the aggregation of this compound?

Experimental Protocol for Buffer Optimization:

  • Objective: To determine the effect of pH on the solubility of the compound.

  • Materials:

    • This compound

    • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). It is recommended to use buffers with similar ionic strengths.

  • Procedure:

    • Prepare a saturated solution of the compound in each buffer by adding an excess amount of the compound to a known volume of each buffer.

    • Equilibrate the solutions for a set period (e.g., 24-48 hours) at a constant temperature with gentle agitation.

    • Separate the undissolved compound by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Compare the solubility across the different pH values to identify the optimal pH range.

4. What are recommended solubilizing agents to prevent aggregation, and at what concentrations should they be used?

Non-ionic detergents and cyclodextrins are commonly used to prevent the aggregation of small molecules in aqueous solutions.

A. Non-ionic Detergents:

Detergents such as Triton X-100 and Tween-20 can be highly effective at preventing aggregation.[1] They work by forming micelles that can encapsulate hydrophobic molecules, preventing their self-association.

DetergentTypical Starting Concentration (v/v)Notes
Triton X-1000.01% - 0.1%A commonly used and effective choice.[1]
Tween-200.01% - 0.1%Often used in biological assays.

Experimental Workflow for Detergent Optimization:

Detergent_Optimization start Start: Prepare Compound Solution in Buffer prepare_detergents Prepare Serial Dilutions of Detergent (e.g., Triton X-100) start->prepare_detergents add_compound Add Compound to Buffers with Varying Detergent Concentrations prepare_detergents->add_compound incubate Incubate and Equilibrate add_compound->incubate measure_aggregation Measure Aggregation (e.g., Visual Inspection, DLS) incubate->measure_aggregation analyze Analyze Data to Determine Optimal Detergent Concentration measure_aggregation->analyze end End: Optimal Condition Identified analyze->end

Caption: A workflow for determining the optimal concentration of a non-ionic detergent to prevent compound aggregation.

B. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and preventing aggregation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

CyclodextrinTypical Starting Concentration (mM)Notes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForms inclusion complexes with hydrophobic guest molecules.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 10 mMAnionic derivative with high aqueous solubility.

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Objective: To enhance the solubility of the compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer.

    • Add the compound to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex can take from a few minutes to several hours.

    • The resulting solution can then be used in your experiments.

5. How can I experimentally verify that my compound is aggregated and that my mitigation strategy is effective?

Dynamic Light Scattering (DLS) is a powerful technique for detecting the presence of aggregates in a solution. DLS measures the size distribution of particles in a sample. Monomeric, well-dissolved small molecules will not be detectable by DLS, while aggregates will appear as larger particles.

Experimental Protocol for DLS Analysis:

  • Objective: To assess the aggregation state of the compound in different solution conditions.

  • Materials:

    • Solutions of the compound prepared under different conditions (e.g., with and without detergent or cyclodextrin).

    • A DLS instrument.

  • Procedure:

    • Filter the samples through a low-binding filter (e.g., 0.22 µm) to remove any dust or large particulates.

    • Transfer the filtered sample to a clean DLS cuvette.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Interpretation:

    • Aggregated Sample: The DLS results will show a population of particles with a measurable hydrodynamic radius (typically in the range of 100-1000 nm for small molecule aggregates).

    • Non-aggregated Sample: The DLS results will show no significant particle population, indicating that the compound is well-dissolved.

By comparing the DLS data from different formulations, you can determine the most effective strategy for preventing aggregation.

References

improving the stability of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of stock solutions of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How should I store the stock solution to ensure its stability?

A2: To maximize stability, it is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The compound contains a benzothiazole ring and a ketone functional group, which can be sensitive to light. Therefore, it is crucial to protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.[1][2]

Q3: What are the signs of degradation or instability in my stock solution?

A3: Signs of degradation may include a noticeable change in color, the appearance of a precipitate, or a decrease in the expected biological or chemical activity of the compound in your experiments. If you observe any of these changes, it is advisable to prepare a fresh stock solution.

Q4: Can I store the stock solution at 4°C for a short period?

A4: While colder temperatures are generally better for long-term stability, short-term storage at 4°C (for a few days) may be acceptable. However, it is crucial to perform a stability test to confirm that no significant degradation occurs under these conditions. Always protect the solution from light, even during short-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage at low temperatures. The solubility of the compound is significantly lower at colder temperatures.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, consider preparing a fresh stock solution at a slightly lower concentration. 3. Alternatively, consider if a different solvent with better solubilizing properties at low temperatures can be used, ensuring it is compatible with your experimental system.
The stock solution has changed color (e.g., turned yellow or brown). The compound may be undergoing degradation, possibly due to oxidation or photodegradation.1. Discard the discolored solution and prepare a fresh stock. 2. Ensure the new stock solution is stored in an inert atmosphere (e.g., by purging with argon or nitrogen) if oxidation is suspected. 3. Strictly protect the solution from all light sources.[2]
Inconsistent or reduced activity of the compound in experiments. The compound in the stock solution may have degraded over time or due to improper handling.1. Prepare a fresh stock solution from a new batch of the solid compound if possible. 2. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots. 3. Perform a quality control check on the new stock solution, for example, by analytical methods like HPLC, to confirm its concentration and purity before use in critical experiments.
Difficulty dissolving the compound to prepare the stock solution. The compound may have low solubility in the chosen solvent at the desired concentration.1. Try gentle heating or sonication to aid dissolution. Be cautious with heating as it can potentially accelerate degradation. 2. Test the solubility in a small volume first. 3. Consider using a different solvent or a co-solvent system, ensuring compatibility with your downstream application.

Experimental Protocols

Protocol for Determining Optimal Stock Solution Stability

This protocol outlines a systematic approach to evaluating the stability of this compound stock solutions under various conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, DMF, Ethanol)

  • Amber-colored vials

  • Pipettes and other standard laboratory equipment

  • -80°C, -20°C, 4°C, and room temperature storage facilities

  • Analytical instrument for assessing compound integrity (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the compound in each solvent to be tested (e.g., DMSO, DMF, Ethanol).

    • Ensure complete dissolution. If necessary, gentle warming or sonication can be used, but this should be noted.

  • Aliquot and Store:

    • Aliquot the stock solutions into multiple amber-colored vials for each storage condition.

    • Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • Time Points for Analysis:

    • Analyze the samples at various time points: T=0 (immediately after preparation), T=1 week, T=2 weeks, T=1 month, T=3 months, etc.

  • Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze the purity and concentration of the compound in each sample using a suitable analytical method (e.g., HPLC-UV). This can be done by comparing the peak area of the compound at T=x with the peak area at T=0.

  • Data Interpretation:

    • Record the percentage of the compound remaining at each time point and storage condition.

    • A solution is generally considered stable if the compound concentration remains above a certain threshold (e.g., 95%) of the initial concentration.

Data Presentation

Table 1: Stability of this compound Stock Solutions

SolventConcentrationStorage Temp.T=0 (% Purity)T=1 week (% Purity)T=1 month (% Purity)T=3 months (% Purity)Observations
DMSO10 mM-80°C100
DMSO10 mM-20°C100
DMSO10 mM4°C100
DMSO10 mMRoom Temp100
DMF10 mM-80°C100
DMF10 mM-20°C100
Ethanol10 mM-80°C100
Ethanol10 mM-20°C100

Users should populate this table with their experimental data.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution start Stock Solution Instability Observed (Precipitate, Color Change, Low Activity) check_solubility Is there a precipitate? start->check_solubility check_color Is there a color change? start->check_color check_activity Is there reduced activity? start->check_activity warm_vortex Warm to RT and vortex check_solubility->warm_vortex Yes discard_fresh Discard and prepare fresh solution check_color->discard_fresh Yes check_activity->discard_fresh Yes new_concentration Prepare fresh stock at lower concentration warm_vortex->new_concentration Precipitate remains new_solvent Consider alternative solvent warm_vortex->new_solvent Precipitate remains resolved Problem Resolved warm_vortex->resolved Precipitate dissolves new_concentration->resolved new_solvent->resolved protect_light Enhance light protection discard_fresh->protect_light inert_atmosphere Store under inert atmosphere discard_fresh->inert_atmosphere aliquot Prepare single-use aliquots discard_fresh->aliquot protect_light->resolved inert_atmosphere->resolved aliquot->resolved

Caption: Troubleshooting workflow for unstable stock solutions.

DegradationPathway cluster_Factors Degradation Factors cluster_Products Potential Degradation Products Compound This compound Photoproducts Photodegradation Products Compound->Photoproducts hv OxidationProducts Oxidized Benzothiazole Ring Compound->OxidationProducts O2 HydrolysisProducts Hydrolysis of Ketone/Imine-like bond Compound->HydrolysisProducts H2O Light Light (Photodegradation) Light->Photoproducts Oxygen Oxygen (Oxidation) Oxygen->OxidationProducts Water Water (Hydrolysis) Water->HydrolysisProducts

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

validation of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one for specific neuronal populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG-003) and its alternatives for the targeted study of specific neuronal populations.

This guide provides an objective comparison of this compound, also known as TG-003, and other commercially available inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase implicated in neurodevelopmental processes and the pathology of neurodegenerative diseases such as Alzheimer's and Down syndrome. The selection of a potent and selective DYRK1A inhibitor is critical for elucidating its role in specific neuronal populations and for the development of novel therapeutic strategies.

Introduction to this compound (TG-003)

This compound (TG-003) is a potent, ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family and also exhibits significant inhibitory activity against DYRK1A and DYRK1B. Its ability to modulate the activity of these kinases makes it a valuable tool for studying cellular processes such as pre-mRNA splicing and neuronal function. The involvement of DYRK1A in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease, positions TG-003 and other DYRK1A inhibitors as important molecules for neurodegeneration research.

Comparative Analysis of DYRK1A Inhibitors

The validation of any kinase inhibitor for use in specific neuronal populations requires a thorough comparison with established alternatives. This section provides a comparative overview of TG-003 and other notable DYRK1A inhibitors: INDY, Harmine, and Leucettamine B.

CompoundTarget(s)IC50 (DYRK1A)Key Features & Applications in Neuroscience
TG-003 Clk family, DYRK1A/B24 nM (DYRK1A), 34 nM (DYRK1B)Affects alternative splicing; potential for studying tau pathology.
INDY DYRK1A/B0.24 µM (DYRK1A), 0.23 µM (DYRK1B)Reverses aberrant tau-phosphorylation; impairs neural stem cell self-renewal.
Harmine DYRK1A, MAO-APotent DYRK1A inhibitor (IC50 varies by assay)Widely used in preclinical research; has neuroprotective properties but lacks selectivity.
Leucettamine B (and its analog Leucettine L41) DYRKs, CLKsL41 is an optimized DYRK1A inhibitor.Derived from a marine sponge; shows neuroprotective effects against glutamate-induced cell death.

Table 1: Comparison of key DYRK1A inhibitors.

Experimental Data and Validation in Neuronal Populations

The efficacy of these inhibitors has been evaluated in various neuronal models, from cell lines to in vivo studies.

In Vitro Validation
  • Neuronal Cell Lines: Studies in cell lines such as HEK293 and the hippocampal neuronal cell line HT22 have been instrumental in characterizing the molecular effects of these inhibitors. For instance, treatment of DYRK1A-overexpressing cells with inhibitors can be assessed for changes in tau phosphorylation at specific sites (e.g., Thr212) via Western blotting.

  • Primary Neuronal Cultures: Validation in primary neuronal cultures, such as those derived from the hippocampus or cortex of rodents, provides a more physiologically relevant system. Experiments in these cultures can assess the impact of inhibitors on neuronal survival, neurite outgrowth, and synaptic function. For example, the effect of Harmine on the survival of dopaminergic neurons has been demonstrated in primary mesencephalic cell cultures.

In Vivo Validation
  • Mouse Models: In vivo validation in mouse models of neurodegenerative diseases is a critical step. For example, Leucettine L41 has been shown to reduce neurodegeneration in a rat brain slice model with amyloid precursor protein-induced cell death. Furthermore, studies in mouse models of Down syndrome have shown that normalization of DYRK1A levels can improve cognitive and behavioral deficits.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A.

  • Reagents: Recombinant human DYRK1A, ATP, kinase buffer, substrate peptide (e.g., a synthetic peptide with a DYRK1A phosphorylation motif), test compound (e.g., TG-003), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Tau Phosphorylation in a Neuronal Cell Line

This protocol describes how to assess the effect of a DYRK1A inhibitor on tau phosphorylation in a cell-based assay.

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or HEK293 cells stably overexpressing tau) in appropriate media.

    • Treat the cells with various concentrations of the DYRK1A inhibitor (e.g., TG-003) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-phospho-Tau at Thr212) and a primary antibody for total tau or a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

Signaling Pathways and Experimental Workflows

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Gene Expression Gene Expression DYRK1A DYRK1A Gene Expression->DYRK1A Autophosphorylation Autophosphorylation Autophosphorylation->DYRK1A Tau Protein Tau Protein DYRK1A->Tau Protein Phosphorylation Splicing Factors (SR proteins) Splicing Factors (SR proteins) DYRK1A->Splicing Factors (SR proteins) Phosphorylation Transcription Factors (e.g., NFAT) Transcription Factors (e.g., NFAT) DYRK1A->Transcription Factors (e.g., NFAT) Phosphorylation TG003 TG003 TG003->DYRK1A INDY INDY INDY->DYRK1A Harmine Harmine Harmine->DYRK1A

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation A1 Kinase Assay (IC50) A2 Neuronal Cell Line Treatment A3 Western Blot (p-Tau) A2->A3 B1 Primary Neuronal Culture B2 Immunocytochemistry B1->B2 B3 Neuronal Survival/Morphology Assay B2->B3 C1 Animal Model Treatment C2 Behavioral Tests C1->C2 C3 Immunohistochemistry (Brain Tissue) C1->C3

Conclusion

The validation of this compound (TG-003) and its alternatives as DYRK1A inhibitors for specific neuronal populations is a multi-faceted process. It requires rigorous in vitro characterization of inhibitory potency and selectivity, followed by validation in cellular and animal models that are relevant to the neurobiological question at hand. This guide provides a framework for researchers to objectively compare and select the most appropriate DYRK1A inhibitor for their studies, ultimately advancing our understanding of neurological disorders and aiding in the development of novel therapeutics.

A Comparative Guide to Voltage-Sensitive Dyes for Action Potential Recording: Di-4-ANEPPS vs. 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate voltage-sensitive dye (VSD) is critical for accurately recording action potentials and other transient changes in membrane potential. This guide provides a detailed comparison between the widely-used and well-characterized Di-4-ANEPPS and the lesser-known compound 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one.

This comparison highlights the extensive experimental data available for Di-4-ANEPPS, establishing it as a reliable tool for optical electrophysiology. In contrast, there is a notable absence of published scientific literature demonstrating the efficacy of this compound as a voltage-sensitive dye for action potential recording. While it belongs to the broader class of benzothiazole styryl dyes, which have applications as fluorescent probes, its specific performance characteristics for voltage sensing remain undocumented.

Quantitative Performance of Di-4-ANEPPS

Di-4-ANEPPS is a member of the amino-naphthyl-ethenyl-pyridinium (ANEP) family of dyes, which are known for their fast response times, making them suitable for capturing rapid neuronal and cardiac action potentials.[1] The performance of Di-4-ANEPPS has been extensively validated across various experimental models.

Performance MetricReported Value for Di-4-ANEPPSCell/Tissue Type
Voltage Sensitivity ~10% change in fluorescence intensity per 100 mVVarious cell and tissue systems[1]
Response Time Millisecond rangeGeneral[1]
Signal-to-Noise Ratio (S/N) ~52.80 ± 10.22 (single-sweep)Crustacean pyloric neurons[2]
Excitation Maximum ~475 nm (bound to neuronal membranes)Neuronal membranes[1]
Emission Maximum ~617 nm (bound to neuronal membranes)Neuronal membranes[1]
Phototoxicity Higher than some other VSDs (e.g., RH795), can be a limiting factor for long-term experiments.[2]General
Internalization Rapidly internalized by cells, making it more suitable for short-term experiments.[1]General

Performance of this compound

As of late 2025, there is no publicly available experimental data to quantify the voltage sensitivity, response time, signal-to-noise ratio, phototoxicity, or other key performance indicators of this compound for action potential recording. Its chemical structure suggests it is a type of styryl dye, but its efficacy as a voltage sensor is unproven.

Experimental Protocols

Di-4-ANEPPS Staining Protocol for Cultured Cardiomyocytes

This protocol is adapted from studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Preparation of Staining Solution: Prepare a stock solution of Di-4-ANEPPS in DMSO. On the day of the experiment, dilute the stock solution in a suitable extracellular buffer (e.g., Krebs-Henseleit buffer) to a final concentration, which may range from 5 µM to 10 µM.

  • Cell Loading: Remove the cell culture medium and wash the cells with the extracellular buffer. Incubate the cells with the Di-4-ANEPPS staining solution. Incubation times can vary, with shorter durations (e.g., 20 minutes) at room temperature being common.[3] For experiments at 37°C, a shorter loading time of around 10 minutes may be used to minimize dye internalization.[3]

  • Washing: After incubation, thoroughly wash the cells with the extracellular buffer to remove any unbound dye.

  • Imaging: Proceed with imaging immediately after washing.

Imaging Parameters for Di-4-ANEPPS
  • Excitation: LED or laser-based excitation centered around 470-488 nm.[1][4]

  • Emission: Collection of emitted fluorescence using photomultipliers (PMTs) or a high-speed camera. For ratiometric measurements, two emission wavelength bands are often collected simultaneously (e.g., 510–560 nm and 590–650 nm).[4][5]

  • Data Acquisition: High-speed data acquisition is crucial to resolve the fast dynamics of action potentials, with sampling rates of 10 kHz or higher being common.[4]

Visualizing the Workflow and Decision Process

Experimental Workflow for Voltage-Sensitive Dye Imaging

G General Experimental Workflow for VSD Imaging prep Prepare Staining Solution (VSD in Extracellular Buffer) load Load Cells/Tissue with VSD prep->load Incubate wash Wash to Remove Unbound Dye load->wash image Mount on Imaging Setup wash->image acquire Acquire Fluorescence Signal (High-Speed Imaging) image->acquire Excite & Record analyze Data Analysis (Signal Processing, AP Characterization) acquire->analyze

Caption: A generalized workflow for recording action potentials using voltage-sensitive dyes.

Decision Framework for VSD Selection

G Decision Framework for VSD Selection cluster_di4 Di-4-ANEPPS cluster_benzo This compound start Start: Need to Record Action Potentials Optically check_data Is there published performance data for the VSD in a similar application? start->check_data di4_yes Yes check_data->di4_yes Di-4-ANEPPS benzo_no No check_data->benzo_no Benzothiazole Dye di4_data Extensive data available: - Voltage Sensitivity (~10%/100mV) - Fast Kinetics (ms) - High S/N Ratio - Known Phototoxicity Profile di4_yes->di4_data di4_protocol Well-established protocols for loading and imaging di4_data->di4_protocol di4_choice Suitable for short-term experiments requiring high signal quality. di4_protocol->di4_choice benzo_data No published data on: - Voltage Sensitivity - Kinetics - S/N Ratio - Phototoxicity benzo_no->benzo_data benzo_protocol No established protocols for voltage imaging benzo_data->benzo_protocol benzo_choice High-risk choice requiring extensive validation before use. benzo_protocol->benzo_choice

Caption: A logical guide for selecting a VSD based on available experimental evidence.

Conclusion

For researchers seeking a reliable and well-documented voltage-sensitive dye for recording action potentials, Di-4-ANEPPS stands out as a strong candidate with a wealth of supporting data. Its performance characteristics are well-defined, and established protocols are available for its application in various biological systems. While it has limitations, such as phototoxicity and rapid internalization that make it more suitable for acute experiments, these are known factors that can be accounted for in experimental design.

In contrast, this compound is an uncharacterized compound in the context of voltage sensing. While it may possess voltage-sensitive properties, the lack of any performance data makes its use for action potential recording highly speculative. Any researcher considering this dye would need to undertake a comprehensive validation study to determine its suitability, including characterizing its voltage sensitivity, response kinetics, phototoxicity, and signal-to-noise ratio. Therefore, for applications requiring a proven and reliable method for optical action potential recording, Di-4-ANEPPS is the recommended choice based on the currently available scientific evidence.

References

quantitative analysis of fluorescence changes with 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by its photophysical properties. Key parameters include the excitation (λex) and emission (λem) maxima, the fluorescence quantum yield (Φf), and the molar extinction coefficient (ε). The brightness of a probe is proportional to the product of its molar extinction coefficient and quantum yield. The following tables provide a comparative overview of various benzothiazole-based probes and a popular class of alternative dyes, BODIPYs (boron-dipyrromethene).

Table 1: Performance of Benzothiazole-Based Fluorescent Probes

Probe NameExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φf)Application
Thiazole Orange~509~525Varies with DNA bindingDNA staining
SYBR Green I~497~520High upon DNA bindingDNA quantification (qPCR)
PicoGreen~502~523High upon dsDNA bindingdsDNA quantification
Thioflavin T (in presence of amyloid fibrils)~450~482~0.44Amyloid fibril detection[1][2]
HBTD-VNot specified~583 (in viscous media)Increases with viscosityViscosity sensing[3]
BT-BO324604"Turn-on" with H₂O₂Hydrogen peroxide detection[4]

Table 2: Performance of BODIPY Fluorescent Probes (Alternatives)

Probe NameExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φf)Key Advantages
BODIPY FL~503~512Often approaching 1.0High photostability, narrow emission
BODIPY R6G~528~547HighSpectrally similar to Rhodamine 6G
BODIPY TMR~543~569HighSpectrally similar to Tetramethylrhodamine
BODIPY TR~592~618HighSpectrally similar to Texas Red

BODIPY dyes are a versatile class of fluorescent probes known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[][][7] These characteristics make them superior alternatives to traditional dyes in many applications, including cellular imaging and quantitative assays.[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable quantitative fluorescence data. Below are methodologies for two common applications relevant to benzothiazole-based probes.

Protocol 1: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorometer with an integrating sphere

  • Cuvettes

  • Solvent (e.g., ethanol, water)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)[10]

  • Sample of the benzothiazole probe

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample solutions using the fluorometer. The excitation wavelength should be the same for both.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)

    Where:

    • Φr is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Protocol 2: Thioflavin T Assay for Amyloid Fibril Aggregation

Thioflavin T (ThT) is a benzothiazole-based dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a valuable tool for studying protein aggregation kinetics.[1][11]

Materials:

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[12]

  • Black 96-well plates

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Protein solution capable of forming amyloid fibrils (e.g., Aβ1-42 peptide)

  • Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the protein at the desired concentration, ThT at a final concentration of 5-10 µM, and the buffer.[13]

  • Incubation: Incubate the plate at a temperature that promotes fibril formation (e.g., 37°C).[12] Shaking can also be used to accelerate aggregation.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity at regular time intervals.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve will typically show a lag phase, followed by an exponential growth phase, and finally a plateau, representing the kinetics of amyloid fibril formation.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results prep Prepare fluorescent probe and sample solutions plate Load samples into multi-well plate or cuvette prep->plate microscope Set up fluorescence microscope/spectrofluorometer plate->microscope image Acquire fluorescence images or spectra microscope->image process Image/Spectrum processing image->process quantify Quantify fluorescence intensity/changes process->quantify stats Statistical analysis quantify->stats interpret Interpretation of results stats->interpret conclusion Draw conclusions interpret->conclusion

Caption: General workflow for quantitative fluorescence analysis.

protein_aggregation_pathway cluster_protein Protein State cluster_probe Fluorescent Probe Monomer Monomers Oligomer Oligomers Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils Protofibril->Fibril ThT_bound Bound Thioflavin T (High Fluorescence) Fibril->ThT_bound Binding ThT Thioflavin T (Low Fluorescence) ThT->ThT_bound

Caption: Pathway of protein aggregation and Thioflavin T binding.

References

Cross-Validation of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one: An Electrophysiological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the electrophysiological cross-validation of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one against established mitochondrial modulators. Due to the limited publicly available electrophysiological data on this specific benzothiazole derivative, this document outlines the experimental comparisons that should be performed, using well-characterized compounds as benchmarks.

The guide will focus on comparing the target compound with classic mitochondrial uncouplers, such as 2,4-Dinitrophenol (DNP) and Carbonyl cyanide p-trifluoromethoxyphenyl hydrazone (FCCP), as well as newer generation compounds like BAM15, which is noted for its selective action on mitochondria without affecting the plasma membrane.

Data Presentation: Comparative Electrophysiological Parameters

A comprehensive cross-validation would involve measuring key electrophysiological and mitochondrial function parameters. The following table outlines the necessary data points for a robust comparison.

ParameterThis compoundFCCP (Alternative 1)DNP (Alternative 2)BAM15 (Alternative 3)
Mitochondrial Membrane Potential (ΔΨm) Data to be determinedInduces rapid depolarizationCauses mitochondrial depolarizationElicits controlled and sustained depolarization
Plasma Membrane Potential Data to be determinedCan cause depolarization at higher concentrationsMay lead to plasma membrane depolarizationNo significant effect on plasma membrane potential[1]
Whole-Cell Conductance Data to be determinedIncreases whole-cell conductance[2]Induces an increase in membrane conductance[2]Minimal change to whole-cell conductance
Neuronal Firing Rate (MEA) Data to be determinedInitially increases, followed by suppression at higher dosesSimilar dose-dependent effects to FCCPModulates firing rate, potentially with a wider therapeutic window
Effect on Background K+ Current Data to be determinedInhibition of background K+ conductance[2]Inhibition of background K+ channels[2]Data to be determined
Off-Target Ion Channel Activity Data to be determinedKnown to have effects on various ion channelsBroad activity profileDesigned for higher mitochondrial selectivity

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments in this cross-validation.

Mitochondrial Membrane Potential (ΔΨm) Assay

This experiment assesses the direct effect of the compound on mitochondrial function.

  • Cell Culture: Plate human cardiac myocytes or a relevant cell line (e.g., SH-SY5Y for neuronal studies) in a 6-well plate until they reach approximately 70% confluency.

  • Fluorescent Dye Incubation: Wash the cells with a phosphate-buffered saline (PBS). For qualitative and quantitative analysis, incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. For instance, a JC-1 working solution can be added to the cells, followed by a 20-minute incubation in standard culture conditions, protected from light.[3]

  • Compound Application: Introduce this compound and the alternative compounds at various concentrations to different wells. A positive control for depolarization, such as FCCP at 20 µM, should be used.[4]

  • Data Acquisition: After a suitable incubation period, analyze the cells. For flow cytometry, cells are trypsinized, resuspended in a staining buffer, and analyzed within 30 minutes.[3] For fluorescence microscopy, live cells are washed with PBS and imaged immediately.[4] The ratio of red to green fluorescence for JC-1 or the intensity of red fluorescence for TMRE is measured to determine the mitochondrial membrane potential. A decrease in this ratio or intensity indicates depolarization.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the compound's effects on the electrical properties of the cell membrane.

  • Cell Preparation: Use isolated cells, such as type I cells from the carotid body, which are known to be sensitive to mitochondrial uncouplers.[2]

  • Recording: Employ the perforated-patch whole-cell recording technique to maintain the integrity of the intracellular environment. A patch pipette containing an antifungal agent like amphotericin B is used to gain electrical access to the cell.

  • Experimental Procedure: Clamp the cell at a holding potential (e.g., -70 mV) to measure changes in current.[2] Apply the test compounds via a perfusion system. Record changes in membrane potential (in current-clamp mode) and ionic currents (in voltage-clamp mode).

  • Data Analysis: Analyze the recordings to determine changes in resting membrane potential, input resistance, and specific ion channel currents.

Multi-Electrode Array (MEA) Assay

The MEA assay provides insight into the compound's effects on neuronal network activity.

  • Cell Culture: Plate primary or iPSC-derived neurons on a multi-well MEA plate.[6] Allow the neurons to form mature, spontaneously active networks.

  • Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal networks for a sufficient period (e.g., 30 minutes) before compound addition.[6]

  • Compound Application: Add this compound and the comparators at a range of concentrations to the wells.

  • Data Acquisition and Analysis: Record the neuronal activity for an extended period after compound application. Analyze the data for changes in mean firing rate, burst frequency, and network synchrony.[7] A significant deviation from the baseline activity indicates a neurotoxic or neuroactive effect.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual frameworks for the proposed experiments.

G cluster_compound Test Compound cluster_effects Cellular Effects cluster_readouts Electrophysiological Readouts Compound This compound Mitochondria Mitochondrial Inner Membrane Compound->Mitochondria Primary Target? PlasmaMembrane Plasma Membrane Compound->PlasmaMembrane Off-Target? IonChannels Ion Channels Compound->IonChannels Off-Target? DeltaPsi ΔΨm Change (TMRE/JC-1 Assay) Mitochondria->DeltaPsi MembranePotential Membrane Potential (Patch-Clamp) PlasmaMembrane->MembranePotential NetworkActivity Network Firing (MEA) PlasmaMembrane->NetworkActivity IonChannels->MembranePotential

Caption: Conceptual overview of the target validation workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PlateCells Plate Neurons on MEA Plate Culture Culture for Network Maturation PlateCells->Culture Baseline Record Baseline Activity Culture->Baseline AddCompound Add Test Compounds Baseline->AddCompound RecordPost Record Post-Dose Activity AddCompound->RecordPost SpikeDetection Spike Detection & Sorting RecordPost->SpikeDetection Analysis Analysis of Firing Rate, Bursting, and Synchrony SpikeDetection->Analysis

Caption: Workflow for the Multi-Electrode Array (MEA) experiment.

G cluster_cell_prep Cell Preparation cluster_patch Patch-Clamp cluster_data Data Acquisition IsolateMito Isolate Mitochondria FormMitoplasts Form Mitoplasts (Osmotic Swelling) IsolateMito->FormMitoplasts GigaSeal Form Giga-Seal on Mitoplast FormMitoplasts->GigaSeal WholeMitoplast Establish Whole- Mitoplast Configuration GigaSeal->WholeMitoplast RecordCurrents Record Ion Currents WholeMitoplast->RecordCurrents ApplyCompound Apply Compound via Perfusion RecordCurrents->ApplyCompound MeasureResponse Measure Current/ Voltage Changes ApplyCompound->MeasureResponse

Caption: Mitoplast patch-clamp experimental workflow.

References

The Promising Therapeutic Landscape of Benzothiazole Derivatives: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. While specific data on 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one remains limited in publicly accessible literature, a comprehensive review of related benzothiazole derivatives reveals significant potential in antimicrobial and anticancer applications, primarily through the inhibition of key cellular kinases.

Benzothiazole, a bicyclic heterocyclic compound, serves as a cornerstone for the design of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This versatility has led to the development of FDA-approved drugs containing the benzothiazole moiety, such as quizartinib, a receptor tyrosine kinase inhibitor.[2]

This guide provides a comparative overview of the performance of various benzothiazole derivatives, drawing from experimental data in recent literature to inform future drug discovery and development efforts.

Comparative Performance of Benzothiazole Derivatives

The therapeutic efficacy of benzothiazole derivatives is intricately linked to the nature and position of their substituents. Researchers have extensively explored modifications to the benzothiazole core to enhance potency and selectivity against various biological targets.

Antimicrobial Activity

Benzothiazole derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4][5] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[3][6]

Compound ClassTarget Organism(s)Key Performance Metric (MIC/IC50)Reference
Isatin-benzothiazole hybridsE. coli, P. aeruginosaMIC = 3.1 µg/ml (E. coli), 6.2 µg/ml (P. aeruginosa) for compound 41c[1]
Amino-benzothiazole Schiff basesE. coli, P. aeruginosaMIC = 15.62 µg/ml for compounds 46a and 46b[1]
Furan-benzothiazole derivativesS. cerevisiaeMIC = 1.6 µM for compound 107b[1]
N-arylsulfonylpyridone-benzothiazolesS. aureusMIC = 0.025 mM for compound 16c[6]
Anticancer Activity

The anticancer potential of benzothiazole derivatives is a major focus of current research, with many compounds demonstrating potent inhibitory activity against various cancer cell lines.[7][8] A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2][9][10]

Compound ClassTarget Cell Line(s)Key Performance Metric (IC50/GI50)Target Pathway/KinaseReference
Pyrimidine-based benzothiazolesHeLa, HCT116, PC-3, MDA-MB-231IC50 = 0.45 µM (HeLa), 0.70 µM (HCT116), 0.92 µM (PC-3) for compound 10sCDK2[9]
Chromone-benzothiazole hybridsHCT116, HeLaDose-response studies for compounds 2c, 7h, and 7l showing ≤50% viability at 10 µMATR Kinase[2]
Phenyl sulfonyl-thiazole derivativesB-RAFV600E mutated melanoma cellsIC50 = 23.1 ± 1.2 nM for Compound 40B-RAFV600E Kinase[11]
Substituted benzothiazole derivatives60 human tumor cell linesGI50 ranging from 0.683 to 4.66 µM/L for compound 4Not specified[7]

Experimental Protocols

The evaluation of benzothiazole derivatives' performance relies on a suite of standardized in vitro assays. Understanding these methodologies is crucial for interpreting and comparing the reported data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity and is typically determined using the broth microdilution method.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare serial dilutions of test compound inoculate Inoculate dilutions with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually or spectrophotometrically assess microbial growth incubate->observe determine_mic Identify lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Workflow for MTT Assay:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cancer cells in 96-well plates allow_attachment Allow cells to attach overnight seed_cells->allow_attachment add_compound Add varying concentrations of test compound allow_attachment->add_compound incubate_treatment Incubate for a specified duration (e.g., 72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength solubilize->read_absorbance

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Signaling Pathways Targeted by Benzothiazole Derivatives

A significant portion of the anticancer activity of benzothiazole derivatives can be attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction.

Simplified Kinase Inhibition Pathway:

growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation benzothiazole Benzothiazole Derivative benzothiazole->pi3k Inhibition benzothiazole->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Conclusion

The benzothiazole scaffold remains a highly fruitful starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives highlights their significant potential as both antimicrobial and anticancer agents. While a direct performance comparison for this compound is not currently possible due to a lack of specific data, the broader family of benzothiazole compounds offers a wealth of information to guide future research. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective benzothiazole-based drugs.

References

comparative study of the phototoxicity of different benzothiazole dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phototoxicity of different benzothiazole dyes, a class of compounds with diverse applications in biomedical research, diagnostics, and therapeutics. Understanding the phototoxic potential of these dyes is crucial for their safe and effective use. This document summarizes key quantitative data, details experimental protocols for assessing phototoxicity, and illustrates the underlying molecular mechanisms.

Quantitative Comparison of Phototoxicity

The phototoxic potential of benzothiazole dyes can be quantified by various parameters, including their ability to generate singlet oxygen and their cytotoxicity upon light exposure. Below is a summary of available data for a selection of benzothiazole-derived dyes.

Dye/CompoundCell LineIC50 (-UVA) [µM]IC50 (+UVA) [µM]Singlet Oxygen Quantum Yield (ΦΔ)Reference
Iodoquinoline-Benzothiazole Squaraine Dyes [1]
Unsubstituted Zwitterionic DyeCaco-2> 101.8 ± 0.2Not specified[1]
HepG2> 102.5 ± 0.3Not specified[1]
Di-tert-butyl-substituted DyeCaco-2> 104.8 ± 0.5Not specified[1]
HepG2> 105.2 ± 0.6Not specified[1]
Thiazole Orange Human KeratinocytesNot specifiedPhototoxic effects observedGenerates singlet oxygen[2][3]
SYBR Green I Not specifiedNot specifiedNot specifiedNot specified
Benzothiazole-based Amyloid Probes VariousGenerally low phototoxicity reportedNot specifiedNot specified[4][5]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The lack of standardized reporting for phototoxicity across studies highlights a critical gap in the literature.

Experimental Protocols

Accurate assessment of phototoxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays.

Singlet Oxygen Generation Assay

This assay quantifies the production of singlet oxygen (¹O₂), a key mediator of phototoxicity, using a chemical probe that reacts specifically with ¹O₂.

Principle: 1,3-Diphenylisobenzofuran (DPBF) is a fluorescent probe that is irreversibly bleached upon reaction with singlet oxygen. The rate of fluorescence decay of DPBF is proportional to the rate of singlet oxygen generation.

Materials:

  • Benzothiazole dye of interest

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Reference photosensitizer with known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue)[6]

  • Spectrofluorometer

  • Light source with a specific wavelength for dye excitation

Procedure:

  • Prepare a stock solution of the benzothiazole dye and DPBF in a suitable solvent.

  • In a quartz cuvette, mix the dye solution with the DPBF solution. The final concentration of the dye should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength, while the DPBF concentration is typically in the micromolar range.

  • Measure the initial fluorescence intensity of DPBF at its emission maximum (around 455 nm) with excitation at its absorption maximum (around 410 nm).

  • Expose the solution to a monochromatic light source that excites the benzothiazole dye but not DPBF.

  • Record the fluorescence intensity of DPBF at regular intervals during irradiation.

  • Plot the fluorescence intensity of DPBF as a function of irradiation time.

  • Calculate the rate of fluorescence decay, which is proportional to the rate of singlet oxygen generation.

  • To determine the singlet oxygen quantum yield (ΦΔ), compare the decay rate of DPBF in the presence of the benzothiazole dye to that obtained with a reference photosensitizer under identical conditions, using the following equation:

    ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (A_reference / A_sample)

    where k is the rate constant of DPBF decay and A is the absorbance of the photosensitizer at the irradiation wavelength.

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This is a standardized in vitro assay to assess the phototoxic potential of a test substance.

Principle: The assay compares the cytotoxicity of a substance in the presence and absence of a non-toxic dose of simulated solar light. Cell viability is determined by the uptake of the vital dye Neutral Red by lysosomes of viable cells.

Materials:

  • Balb/c 3T3 fibroblasts or Human Keratinocytes (HaCaT)[7][8]

  • Cell culture medium (e.g., DMEM) with supplements

  • Test benzothiazole dye

  • Neutral Red solution

  • Solar simulator with a defined UVA and visible light spectrum

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed 3T3 or HaCaT cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Prepare a range of concentrations of the benzothiazole dye in a suitable solvent.

  • Remove the culture medium from the cells and add the dye solutions. Two plates are prepared for each concentration: one for irradiation (+UVA) and one for the dark control (-UVA).

  • Incubate the cells with the dye for a defined period (e.g., 1 hour).

  • For the +UVA plate, irradiate the cells with a non-cytotoxic dose of simulated solar light (e.g., 5 J/cm² UVA). The -UVA plate is kept in the dark.

  • After irradiation, wash the cells and replace the test solution with fresh culture medium.

  • Incubate the cells for another 24 hours.

  • Assess cell viability using the Neutral Red Uptake assay. This involves incubating the cells with Neutral Red solution, followed by washing and extraction of the dye from the viable cells.

  • Measure the absorbance of the extracted dye at 540 nm.

  • Calculate the cell viability for each concentration relative to the untreated control.

  • Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the +UVA and -UVA conditions.

  • The phototoxic potential is often expressed as the Photo-Irritation Factor (PIF) or Mean Photo Effect (MPE).

Cellular Viability Assay (e.g., MTS Assay)

This assay provides a quantitative measure of cell viability and proliferation.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human keratinocytes (HaCaT) or other relevant cell line

  • Cell culture medium and supplements

  • Benzothiazole dye of interest

  • MTS reagent

  • 96-well cell culture plates

  • Light source for irradiation

  • Plate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzothiazole dye.

  • Expose one set of plates to a specific dose of light, while keeping a duplicate set in the dark.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance of the formazan product at 490 nm.

  • Calculate the percentage of cell viability compared to untreated controls for both irradiated and non-irradiated conditions.

  • Determine the IC50 values to quantify the photocytotoxicity.

Signaling Pathways in Benzothiazole-Induced Phototoxicity

Upon absorption of light, phototoxic benzothiazole dyes can induce cellular damage through the generation of reactive oxygen species (ROS), primarily singlet oxygen. This initiates a cascade of signaling events that can lead to different cell fates, including apoptosis and necrosis.

Phototoxicity_Pathway Benzothiazole Benzothiazole Dye ExcitedDye Excited State Dye* Benzothiazole->ExcitedDye Absorption Light Light (UVA/Visible) Light->ExcitedDye SingletOxygen Singlet Oxygen (¹O₂) ExcitedDye->SingletOxygen Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->SingletOxygen CellularDamage Cellular Damage (Lipids, Proteins, DNA) SingletOxygen->CellularDamage Oxidation Mitochondria Mitochondria CellularDamage->Mitochondria Mitochondrial Damage Necrosis Necrosis CellularDamage->Necrosis Severe Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC MOMP Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Bcl2->Mitochondria Regulation

Caption: Benzothiazole-induced phototoxicity signaling pathway.

The primary mechanism of phototoxicity for many benzothiazole dyes involves a Type II photosensitization reaction. Upon absorption of light, the dye transitions to an excited triplet state. This excited dye can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.

Singlet oxygen can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids. A key target is the mitochondria. Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This process is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members[1][9].

The released cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell during apoptosis. In cases of severe cellular damage, the cell may undergo necrosis, a less controlled form of cell death.

Experimental Workflow

A typical workflow for assessing the phototoxicity of a benzothiazole dye is outlined below.

Experimental_Workflow DyeSelection Select Benzothiazole Dyes CellCulture Culture Relevant Cell Line (e.g., HaCaT Keratinocytes) DyeSelection->CellCulture ROS_Assay ROS Detection (e.g., Singlet Oxygen Assay) DyeSelection->ROS_Assay DoseResponse Dose-Response Determination (Cytotoxicity Assay - Dark) CellCulture->DoseResponse PhototoxicityAssay Phototoxicity Assay (e.g., 3T3 NRU) DoseResponse->PhototoxicityAssay Determine concentration range Mechanism Mechanism of Cell Death (e.g., Apoptosis vs. Necrosis) PhototoxicityAssay->Mechanism DataAnalysis Data Analysis and Comparison PhototoxicityAssay->DataAnalysis ROS_Assay->DataAnalysis Mechanism->DataAnalysis

Caption: Workflow for comparative phototoxicity assessment.

This systematic approach ensures a comprehensive evaluation of the phototoxic potential of benzothiazole dyes, from initial screening to mechanistic insights. The use of relevant cell models, such as human keratinocytes, is crucial for obtaining data that can be more accurately extrapolated to human safety.[8][10]

References

assessing the specificity of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one for plasma membrane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Precise and specific labeling of the plasma membrane is crucial for researchers in cell biology, neuroscience, and drug development to visualize cellular boundaries, monitor membrane dynamics, and study cell signaling events. While a multitude of fluorescent probes have been developed for this purpose, their performance characteristics can vary significantly. This guide provides a comparative assessment of fluorescent probes for plasma membrane imaging, with a focus on the performance of benzothiadiazole-based dyes against other common alternatives.

It is important to note that the specific compound, 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, also known as TG003, is primarily recognized as a potent inhibitor of CDC-like kinases (Clk) involved in the regulation of alternative splicing.[1][2][3][4] Current scientific literature does not support its use as a fluorescent probe for plasma membrane imaging. Therefore, this guide will focus on classes of dyes that are structurally related and widely used for this application, such as other benzothiadiazole derivatives, and compare them with established plasma membrane stains.

Comparison of Plasma Membrane Probes

The ideal plasma membrane probe should exhibit high specificity for the plasma membrane with minimal intracellular uptake, high photostability, low cytotoxicity, and rapid labeling kinetics. The following table summarizes the performance of a novel benzothiadiazole derivative, BTD-4APTEG, and compares it with other commercially available plasma membrane stains.

Probe ClassExample ProbeExcitation Max (nm)Emission Max (nm)PhotostabilityCytotoxicitySpecificityReference
Benzothiadiazole BTD-4APTEG405520-550ExcellentLow at 10 µM, high at 100 µMHigh for plasma membrane[5]
Carbocyanine DiI549565GoodLowGood, but can be internalized over time[6]
Carbocyanine DiO484501GoodLowGood, but can be internalized over time[6]
Amphipathic Styryl CellMask™ Orange554567GoodVaries by cell lineHigh, slow to internalize[7]
Amphipathic Styryl CellMask™ Deep Red649666GoodVaries by cell lineHigh, slow to internalize[7]
Zwitterionic Cyanine PK Mem 650~650~670HighLowHigh[8]

Experimental Protocols

Accurate and reproducible plasma membrane staining is highly dependent on the experimental protocol. Below are detailed methodologies for using benzothiadiazole-based probes and a general protocol for commercially available stains like CellMask™.

Protocol for Staining with Benzothiadiazole Probe (BTD-4APTEG)

This protocol is based on the methodology described for the water-soluble, fluorogenic BTD derivative, BTD-4APTEG.[5]

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency in appropriate culture medium.

  • Probe Preparation: Prepare a stock solution of BTD-4APTEG in DMSO. Immediately before use, dilute the stock solution in a physiologically relevant buffer (e.g., HBSS or PBS) to the final working concentration (e.g., 10 µM).

  • Staining: Remove the culture medium from the cells and wash once with the physiological buffer. Add the staining solution containing BTD-4APTEG to the cells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with the physiological buffer to remove unbound probe.

  • Imaging: Image the stained cells immediately using a confocal microscope with appropriate excitation (e.g., 405 nm) and emission (e.g., 520-550 nm) settings.[5]

General Protocol for Staining with CellMask™ Plasma Membrane Stains

This protocol is a generalized procedure for using CellMask™ stains.[7][9]

  • Cell Culture: Grow cells on coverslips in a culture dish to the desired confluency.

  • Working Solution Preparation: Prepare a fresh 1X working solution of the CellMask™ stain by diluting the 1000X stock solution in a warm, physiologically relevant buffer (e.g., Live Cell Imaging Solution). The optimal concentration may range from 0.5X to 1.5X depending on the cell type.

  • Staining: Remove the coverslip from the culture medium, wash with the physiological buffer, and submerge it in the staining solution for 5-10 minutes at 37°C.

  • Washing: Remove the staining solution and rinse the coverslip three times with the physiological buffer.

  • Imaging: Mount the coverslip and image immediately. For long-term preservation, cells can be fixed with 3.75% formaldehyde after staining.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in understanding and executing the staining protocols.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on coverslips C Wash cells with buffer A->C B Prepare staining solution (Probe + Buffer) D Incubate cells with staining solution B->D C->D E Wash cells to remove unbound probe D->E F (Optional) Fix cells E->F G Mount coverslip E->G F->G H Image with confocal microscope G->H

Caption: General workflow for plasma membrane staining.

Logical Relationships in Probe Selection

The choice of a plasma membrane probe depends on the specific experimental requirements.

G A Experimental Goal B Live Cell Imaging A->B requires C Fixed Cell Imaging A->C requires D Long-term Tracking A->D requires E Low Cytotoxicity Probe B->E F Photostable Probe B->F H High Specificity Probe B->H G Fixable Stain C->G C->H D->E D->F D->H

Caption: Probe selection guide based on experimental needs.

References

benchmarking 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one against newer fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one Against Modern Alternatives for Cellular Viscosity Analysis.

For researchers, scientists, and drug development professionals, the precise measurement of intracellular viscosity is critical for understanding cellular function and disease pathology. The selection of an appropriate fluorescent probe is paramount for accurate and reliable data. This guide provides a comprehensive benchmark of the fluorescent probe this compound against several newer, well-characterized fluorescent probes designed for viscosity measurement.

While this compound is commercially available, there is a notable lack of published data regarding its performance as a fluorescent viscosity probe. Its utility in this application remains largely uncharacterized. In contrast, newer probes have been extensively studied and validated, offering significant advantages in sensitivity, specificity, and performance in biological systems. This guide will focus on a comparative analysis with three such modern probes: Mito-CDM, VPZ3, and QL2.

Performance Comparison of Viscosity Probes

The following table summarizes the key performance characteristics of the selected fluorescent probes. It is important to note that performance data for this compound is not available in the peer-reviewed literature and is therefore omitted.

FeatureThis compoundMito-CDMVPZ3QL2
Fold Fluorescence Increase Data not available166-fold[1]126-fold[2]Up to 185-fold[3]
Excitation Wavelength (nm) Data not availableNot specified~373 nm (in water)[2]580 nm / 700 nm[3]
Emission Wavelength (nm) Data not available586 nm[1]~515 nm (in water)[2]680 nm / 750 nm[3]
Quantum Yield Data not availableData not availableData not availableData not available
Photostability Data not availableData not availableData not availableData not available
Targeting Moiety None apparentPyridinium cation (Mitochondria)[1]NoneNone
Additional Features NoneMitochondria-specific imaging[1]"Off-on" fluorescence response[2]pH-sensitive, near-infrared emission[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to characterize and compare fluorescent viscosity probes.

Determination of Fluorescence Quantum Yield

The quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. It is typically determined relative to a standard fluorophore with a known quantum yield.

Materials:

  • Fluorescent probe of interest

  • Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of five dilutions for both the test probe and the reference standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the reference standard.

  • The quantum yield of the test probe (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛ * (mₓ / mₛ) * (ηₓ² / ηₛ²)

    Where:

    • Φₛ is the quantum yield of the standard

    • mₓ and mₛ are the slopes of the linear fits for the test probe and the standard, respectively

    • ηₓ and ηₛ are the refractive indices of the solvents used for the test probe and the standard, respectively.

Assessment of Photostability

Photostability is a critical parameter for probes used in fluorescence microscopy, as it determines the duration of imaging before signal loss.

Materials:

  • Fluorescent probe solution

  • Fluorescence microscope with a light source and appropriate filters

  • Time-lapse imaging software

Procedure:

  • Prepare a sample of the fluorescent probe in a suitable solvent or cellular preparation.

  • Place the sample on the microscope stage and focus on a region of interest.

  • Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the probe.

In Vitro Viscosity Titration

This experiment evaluates the fluorescence response of the probe to changes in viscosity.

Materials:

  • Fluorescent probe

  • A series of solvents with varying viscosity (e.g., methanol-glycerol mixtures)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe.

  • Prepare a series of solvent mixtures with known viscosities (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol in methanol).

  • Add a small aliquot of the probe stock solution to each solvent mixture to achieve the final desired concentration.

  • Record the fluorescence emission spectrum for the probe in each viscosity standard.

  • Plot the fluorescence intensity at the emission maximum as a function of viscosity.

Cellular Imaging of Viscosity

This protocol outlines the general steps for using a fluorescent viscosity probe to image viscosity changes in living cells.

Materials:

  • Fluorescent viscosity probe

  • Cell culture medium

  • Live cells grown on a suitable imaging dish (e.g., glass-bottom dish)

  • Confocal or fluorescence microscope

  • Reagents to induce viscosity changes (e.g., nystatin, monensin)

Procedure:

  • Culture cells to the desired confluency on an imaging dish.

  • Prepare a loading solution of the fluorescent probe in cell culture medium or a suitable buffer (e.g., PBS).

  • Remove the culture medium from the cells and wash with buffer.

  • Incubate the cells with the probe loading solution for the optimized time and temperature (e.g., 30 minutes at 37°C).

  • Wash the cells to remove excess probe.

  • Add fresh culture medium or buffer to the cells.

  • If inducing viscosity changes, treat the cells with the appropriate reagent.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Visualizing Experimental Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe_Prep Probe Dilution Incubation Cell Staining Probe_Prep->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Intensity_Quant Intensity Quantification Imaging->Intensity_Quant Viscosity_Corr Viscosity Correlation Intensity_Quant->Viscosity_Corr signaling_pathway cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_outcome Measurable Outcome Stimulus e.g., Oxidative Stress, Drug Treatment Mito_Dysfunction Mitochondrial Dysfunction Stimulus->Mito_Dysfunction Protein_Aggregation Protein Aggregation Stimulus->Protein_Aggregation Viscosity_Increase Increased Intracellular Viscosity Mito_Dysfunction->Viscosity_Increase Protein_Aggregation->Viscosity_Increase Probe Fluorescent Probe Viscosity_Increase->Probe Activates Signal Fluorescent Signal Probe->Signal Emits Light

References

Safety Operating Guide

Proper Disposal of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, a chemical compound utilized in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its hazardous nature, this substance requires a dedicated disposal protocol to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Hazard Profile and Safety Data

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1] Adherence to safety protocols is paramount when handling this substance.

Hazard ClassificationGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Experimental Protocol for Disposal

The following procedure outlines the necessary steps for the safe disposal of this compound. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals and should be performed in accordance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In cases of poor ventilation or the potential for aerosolization, a NIOSH-approved respirator may be necessary.

2. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant).

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

3. Spill Management:

In the event of a spill, follow these steps:

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: For small spills, contain the material using an inert absorbent, such as vermiculite or sand.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal A Assess Hazards (H315, H319, H335) B Don Personal Protective Equipment (PPE) A->B C Use Designated Hazardous Waste Container B->C D Label Container Correctly C->D E Segregate from Other Waste Streams D->E J Store Waste Securely E->J F Spill Occurs G Contain Spill with Inert Absorbent F->G H Collect and Place in Waste Container G->H I Decontaminate Spill Area H->I I->J K Arrange for Professional Disposal J->K

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for the chemical compound 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, also known as TG003. Adherence to these guidelines is critical for ensuring laboratory safety and proper experimental conduct.

Chemical Identifier:

  • CAS Number: 300801-52-9

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is also categorized as having acute and chronic aquatic toxicity.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses or goggles with side shields.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.Prevents skin contact which can cause irritation. A lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Dust respirator (if dust or aerosol formation is likely).Minimizes the risk of respiratory tract irritation from inhaling airborne particles.[1]
General Hygiene Accessible safety shower and eye wash station.Ensures immediate decontamination in case of accidental exposure.[1]

Operational and Disposal Plans

Handling and Storage:

  • Use in a well-ventilated area, preferably within a fume hood to keep airborne levels low.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Keep the container tightly sealed in a cool, dry, and well-ventilated location.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management:

  • Ensure adequate ventilation and relocate personnel to a safe area.[1]

  • Wear the prescribed personal protective equipment.[1]

  • Prevent further leakage or spillage and keep the product away from drains or water courses.[1]

  • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect and dispose of contaminated material according to institutional and local regulations.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and monitor their breathing. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and water for an extended period. Seek medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present. Seek medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Verify availability of spill kit and first aid A->B Confirm C Don Personal Protective Equipment (PPE) B->C Proceed D Work in a well-ventilated area (fume hood) C->D Enter work area E Weigh/aliquot the compound D->E F Perform experimental procedure E->F G Decontaminate work surfaces and equipment F->G Experiment complete H Dispose of waste in designated containers G->H I Remove PPE H->I J Wash hands thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Reactant of Route 2
1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.